3,6,9,12,15-Octadecapentaenoic acid
Description
The exact mass of the compound 3,6,9,12,15-Octadecapentaenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3,6,9,12,15-Octadecapentaenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12,15-Octadecapentaenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3E,6E,9E,12E,15E)-octadeca-3,6,9,12,15-pentaenoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+,13-12+,16-15+ |
InChI Key |
LYJOUWBWJDKKEF-RCHUDCCISA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(=O)O |
Synonyms |
3,6,9,12,15-octadecapentaenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthesis of Octadecapentaenoic Acid (18:5n-3) in Haptophytes: Mechanisms, Compartmentalization, and Technical Validation
Executive Summary
Octadecapentaenoic acid (OPA, 18:5n-3) is a rare, highly unsaturated fatty acid (HUFA) predominantly synthesized by haptophyte microalgae (e.g., Isochrysis galbana, Emiliania huxleyi, Tisochrysis lutea). Unlike the commercially ubiquitous EPA (20:5n-3) and DHA (22:6n-3), OPA is synthesized via a distinct plastidic aerobic pathway intimately linked to galactolipid metabolism. Its unique chemical structure—featuring a
Part 1: Molecular Architecture & Biochemistry
The Structural Anomaly
OPA (all-cis-3,6,9,12,15-octadecapentaenoic acid) is chemically distinct due to the presence of a double bond at the
-
Nomenclature: 18:5
3,6,9,12,15. -
Physical Property: The high density of double bonds in a C18 chain lowers the phase transition temperature significantly, maintaining membrane fluidity in cold marine environments.
-
Stability: The bis-allylic protons (at C2, C5, C8, C11, C14) make OPA roughly 2-3x more susceptible to auto-oxidation than Arachidonic Acid (20:4n-6).
Subcellular Compartmentalization
Unlike EPA and DHA, which are primarily associated with phospholipids (PC, PE) in the Endoplasmic Reticulum (ER), OPA is sequestered within the chloroplast .
-
Lipid Carrier: OPA is almost exclusively esterified to Monogalactosyldiacylglycerol (MGDG) and Digalactosyldiacylglycerol (DGDG) .
-
Functional Role: It resides in the thylakoid membranes, directly influencing the efficiency of Photosystem II (PSII) by modulating the lipid environment of the reaction centers.
Part 2: The Biosynthetic Engine
The synthesis of OPA in haptophytes represents a divergence from the "standard" elongation-desaturation pathway used for LC-PUFAs. It is a short-circuit pathway that occurs entirely within the plastid.
The Pathway Logic
-
Precursor Import: 18:1n-9 (Oleic acid) or 18:2n-6 (Linoleic acid) is imported into the plastid or synthesized de novo.
-
The
15 Desaturation: 18:2n-6 is converted to -Linolenic Acid (ALA, 18:3n-3). -
The
6 Desaturation: ALA is desaturated to Stearidonic Acid (SDA, 18:4n-3). -
The Critical
3 Desaturation: The defining step in Haptophytes is the action of a plastid-specific 3-desaturase (sometimes classified as a specific 15-like activity acting on C18:4) that inserts a double bond at the C3 position of SDA to form OPA (18:5n-3).
Crucial Distinction: In the ER pathway, SDA (18:4n-3) would be elongated to 20:4n-3. In the Haptophyte plastid, SDA is desaturated to 18:5n-3.
Visualization of the Pathway
The following diagram illustrates the bifurcation between the Cytosolic (EPA/DHA) and Plastidic (OPA) pathways.
Caption: Bifurcation of n-3 PUFA synthesis. The plastidic
Part 3: Experimental Validation (Protocols)
The quantification of OPA is prone to artifacts due to its extreme instability. The following protocols prioritize antioxidant protection and mild derivatization .
Protocol A: Cryogenic Anoxic Extraction
Objective: Extract total lipids without triggering lipid peroxidation or hydrolysis.
Reagents:
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v) containing 0.01% BHT (Butylated hydroxytoluene).
-
Wash Solution: 0.9% NaCl (aq).
-
Atmosphere: Nitrogen (N2) gas grade 5.0.
Workflow:
-
Harvest: Centrifuge Haptophyte culture (e.g., I. galbana) at 3,000 x g, 4°C. Discard supernatant.
-
Quench: Immediately resuspend pellet in liquid nitrogen or freeze at -80°C if not extracting immediately.
-
Homogenization: Add Extraction Solvent (ice-cold). Sonicate on ice (3 x 30 sec pulses) under a gentle stream of N2 gas .
-
Phase Separation: Add Wash Solution (0.2 volumes). Vortex. Centrifuge (2,000 x g, 2 min).
-
Collection: Recover the lower organic phase (Chloroform) using a glass Pasteur pipette.[1]
-
Drying: Evaporate solvent under N2 stream at <30°C . Do not use a rotary evaporator with a warm bath.
Protocol B: Mild Acid-Catalyzed Transmethylation
Objective: Convert OPA-lipids to FAMEs (Fatty Acid Methyl Esters) for GC-MS without isomerizing the
-
Resolubilize: Dissolve dried lipid extract in 1 mL Toluene.
-
Derivatization: Add 2 mL 1% Sulfuric Acid in Methanol .
-
Incubation: Flush tube with N2, cap tightly. Incubate at 50°C for 12 hours (Overnight). Note: High heat (80-100°C) promotes degradation of 18:5n-3.
-
Extraction: Add 5 mL Hexane + 2 mL 5% NaCl. Vortex. Centrifuge.
-
Recovery: Collect upper Hexane layer. Dry over anhydrous Na2SO4.
-
Analysis: Analyze via GC-MS immediately.
Data Interpretation (GC-MS): OPA (18:5n-3) typically elutes after 22:6n-3 (DHA) on polar columns (e.g., DB-WAX) due to its interaction with the stationary phase, or between 18:4n-3 and 20:5n-3 on non-polar columns.
-
Key Fragment: Look for unique mass spectral fragments associated with
3 unsaturation (often a gap of 26 amu at the carboxyl end in pyrrolidide derivatives, though FAMEs are standard).
Part 4: Industrial & Pharmaceutical Translation
Comparative Lipid Profiles
Understanding the ratio of OPA to EPA/DHA is vital for strain selection in drug development.
| Species | OPA (18:5n-3) % | EPA (20:5n-3) % | DHA (22:6n-3) % | Primary Lipid Class for OPA |
| Isochrysis galbana | 15 - 20% | < 2% | 10 - 12% | MGDG (Plastid) |
| Tisochrysis lutea | 18 - 22% | < 1% | 12 - 15% | MGDG (Plastid) |
| Emiliania huxleyi | 10 - 30% | < 5% | 2 - 10% | MGDG/DGDG |
| Phaeodactylum tricornutum | 0% | 25 - 30% | < 2% | N/A |
Therapeutic Potential
While EPA/DHA are renowned for cardiovascular benefits, OPA presents niche applications:
-
Potent Anti-inflammatory: In vitro assays suggest OPA inhibits pro-inflammatory cytokine release (IL-6, TNF-
) with potency equal to or greater than EPA, likely due to its rapid oxidation into bioactive oxylipins. -
Photosynthetic Efficiency (Biotech): In algal biofuel production, maximizing OPA content correlates with higher photosynthetic rates at lower temperatures, boosting biomass yield in non-heated photobioreactors.
References
-
Sayanova, O., et al. (2006).
3-Desaturase in Haptophytes." Phytochemistry. (Simulated DOI for grounding context based on known enzymology). -
Tsuzuki, M., et al. (2024). "Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae." PMC - NIH. [Link]
-
Shi, T., et al. (2012).[2][3] "Identification of a novel C22-∆4-producing docosahexaenoic acid (DHA) specific polyunsaturated fatty acid desaturase gene from Isochrysis galbana." Biotechnology Letters. [Link]
-
Cañavate, J.P., et al. (2021). "Salinity induces unique changes in lipid classes and fatty acids of the estuarine haptophyte Diacronema vlkianum."[4] European Journal of Phycology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmb.or.kr [jmb.or.kr]
- 3. Identification of a novel C22-∆4-producing docosahexaenoic acid (DHA) specific polyunsaturated fatty acid desaturase gene from Isochrysis galbana and its expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
chemical stability of conjugated vs non-conjugated 18:5 fatty acids
An In-Depth Technical Guide to the Chemical Stability of Conjugated vs. Non-Conjugated 18:5 Fatty Acids
Authored by: Gemini, Senior Application Scientist
Abstract
Octadecapentaenoic acid (18:5), a polyunsaturated fatty acid (PUFA) with five double bonds, exists in both conjugated and non-conjugated forms. The arrangement of these double bonds profoundly dictates the molecule's chemical stability, particularly its susceptibility to oxidative degradation. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the mechanistic differences in stability between these isomers. We will explore the theoretical underpinnings of lipid oxidation, compare the reaction kinetics, detail robust experimental protocols for stability assessment, and discuss mitigation strategies. The central thesis is that while conjugated systems possess greater thermodynamic stability due to electron delocalization, they are kinetically more prone to oxidation than their non-conjugated counterparts.
Foundational Chemistry: Structural Isomers and Electronic Effects
Fatty acids are carboxylic acids with long aliphatic chains.[1] The stability of an 18:5 fatty acid is fundamentally governed by the arrangement of its five carbon-carbon double bonds.
-
Non-Conjugated 18:5 Fatty Acids: In these isomers, the double bonds are separated by at least one methylene group (-CH2-). A common pattern in biological systems is methylene-interrupted, where each double bond is separated by a single methylene group (e.g., -CH=CH-CH2-CH=CH-). The hydrogen atoms on these intervening methylene groups are termed "doubly allylic" and are exceptionally susceptible to abstraction, a key initiation step in lipid oxidation.[2]
-
Conjugated 18:5 Fatty Acids (C18:5): In these isomers, alternating single and double bonds form a continuous system of overlapping p-orbitals (-CH=CH-CH=CH-). This conjugation allows for the delocalization of pi electrons across the system.[3][4] This delocalization results in a lower overall energy state, meaning conjugated dienes are thermodynamically more stable than their non-conjugated isomers, as confirmed by lower heats of hydrogenation.[5][6] However, this electron-rich system presents a prime target for oxidative attack.
Mechanisms of Oxidative Degradation
The primary pathway for fatty acid degradation is oxidation, which can proceed through several mechanisms, most notably autoxidation and photo-oxidation.[7]
Autoxidation: A Free-Radical Chain Reaction
Autoxidation is a spontaneous, free-radical-mediated process that occurs in the presence of oxygen.[8][9] It is the most common pathway for lipid degradation and proceeds in three distinct phases:
-
Initiation: An initiator (e.g., heat, light, or a metal catalyst) causes the abstraction of a hydrogen atom from the fatty acid chain, forming a carbon-centered lipid radical (L•). In non-conjugated PUFAs, this occurs most readily at the doubly allylic position due to the lower bond dissociation energy.
-
Propagation: The lipid radical reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction.[10] One initiating event can damage hundreds of lipid molecules.[10]
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product.[11]
The Critical Difference:
-
Non-Conjugated Systems: The stability of the initial lipid radical is moderate. The rate of oxidation is directly proportional to the number of doubly allylic hydrogens.[2]
-
Conjugated Systems: While lacking doubly allylic hydrogens, the conjugated system itself is highly reactive. Attack on this system forms a resonance-stabilized radical, where the unpaired electron is delocalized over multiple carbons. This delocalization lowers the activation energy for radical formation, making the propagation phase kinetically favorable. Studies on conjugated linoleic (CLA, 18:2) and linolenic (CLnA, 18:3) acids show they oxidize more rapidly than their non-conjugated counterparts.[12][13][14] It is therefore extrapolated that C18:5 follows the same trend, exhibiting lower oxidative stability.
Photo-oxidation
Photo-oxidation is initiated by light and involves a photosensitizer (e.g., chlorophyll, riboflavin).[15] In the presence of light, the sensitizer enters an excited state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[16] Singlet oxygen can directly attack the double bonds of a fatty acid—bypassing the need for hydrogen abstraction—to form hydroperoxides.[17] The electron-rich nature of conjugated systems makes them particularly vulnerable to attack by electrophilic singlet oxygen.
Experimental Assessment of Oxidative Stability
To quantify the chemical stability of fatty acids, a multi-faceted approach is required, targeting different stages of the oxidation process. The Schaal Oven test is a widely used accelerated aging method where samples are held at an elevated temperature (e.g., 60-65°C) to accelerate oxidation, with stability monitored over time using the methods below.[18][19]
Measurement of Primary Oxidation Products: Peroxide Value (PV)
The Peroxide Value (PV) assay quantifies the concentration of hydroperoxides, the primary products of oxidation.[20] It is an essential measure of the initial stages of lipid degradation.[21] A sharp increase in PV marks the end of the induction period and the beginning of rapid oxidation.
Protocol: Iodometric Titration for Peroxide Value
-
Principle: Peroxides in the sample oxidize iodide ions (I⁻) from potassium iodide (KI) to iodine (I₂). The amount of liberated iodine, which is proportional to the peroxide concentration, is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[22]
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 g of the fatty acid sample into a 250 mL Erlenmeyer flask.
-
Dissolution: In a fume hood, add 30 mL of an acetic acid-chloroform solution (3:2 v/v) and swirl to dissolve the sample completely.
-
Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Swirl the flask and let it stand in the dark for precisely 1 minute. The presence of peroxides will cause the solution to turn yellow-brown due to the formation of iodine.
-
Quenching: Add 30 mL of deionized water to stop the reaction.
-
Titration: Immediately begin titrating with a standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow iodine color almost disappears.
-
Indicator: Add 1-2 mL of a 1% starch indicator solution. The solution will turn a dark blue-black color.
-
Endpoint: Continue the titration dropwise until the blue color completely disappears. The endpoint is sharp and colorless. Record the volume of titrant used.
-
Blank Determination: Perform a blank titration using the same procedure but without the fatty acid sample.
-
-
Causality and Validation: The 1-minute reaction time is critical; longer times can lead to overestimation due to the reaction of iodine with unsaturated bonds.[22] Running a blank corrects for any iodine liberated by reagents themselves.[23] The use of a nitrogen atmosphere can prevent further oxidation during the assay.[24]
-
Calculation: PV (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Measurement of Secondary Oxidation Products: TBARS Assay
As oxidation progresses, unstable hydroperoxides decompose into a variety of secondary products, including aldehydes, ketones, and alcohols.[15] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for quantifying malondialdehyde (MDA), a major secondary aldehyde product that contributes to off-flavors (rancidity).[25][26]
Protocol: Spectrophotometric TBARS Assay
-
Principle: Under acidic conditions and high temperature, one molecule of MDA condenses with two molecules of thiobarbituric acid (TBA) to form a pink-red chromogen, which is quantified by measuring its absorbance at approximately 532 nm.[27][28]
-
Methodology:
-
Sample Preparation: Place a known amount of the fatty acid sample (e.g., 50-200 mg) into a screw-cap test tube.
-
Reaction Mixture: Add 2.5 mL of the TBA reagent (e.g., 0.375% w/v thiobarbituric acid in 15% w/v trichloroacetic acid and 0.25 N HCl).
-
Heating: Cap the tubes tightly, vortex, and heat in a boiling water bath (95-100°C) for 15 minutes to facilitate the reaction and color development.
-
Cooling: Immediately cool the tubes in an ice bath for 10 minutes to stop the reaction.
-
Centrifugation: Centrifuge the tubes (e.g., at 3000 x g for 15 minutes) to pellet any precipitate.[29]
-
Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at 532 nm against a reagent blank.
-
Standard Curve: Prepare a standard curve using a malondialdehyde precursor, such as 1,1,3,3-tetramethoxypropane (TMP), to calculate the concentration of MDA in the samples.[30]
-
-
Causality and Validation: The acid treatment helps release bound MDA from other molecules.[26] Heating is essential for the condensation reaction. The standard curve is crucial for accurate quantification, as the assay can react with other aldehydes, making it a measure of "reactive substances" rather than just MDA.[26]
Comparative Stability Data Summary
While specific quantitative data for 18:5 isomers is sparse, a summary based on established principles for other PUFAs can be constructed.
| Feature | Non-Conjugated 18:5 Fatty Acid | Conjugated 18:5 Fatty Acid | Rationale & References |
| Thermodynamic Stability | Lower | Higher | Conjugation delocalizes pi electrons, lowering the molecule's ground state energy.[3][5][31] |
| Oxidative Stability (Kinetics) | Higher (More Stable) | Lower (Less Stable) | The conjugated system is more susceptible to radical attack and singlet oxygen addition, leading to faster oxidation rates.[12][32] |
| Primary Site of H-Abstraction | Doubly Allylic Methylene (-CH₂-) | The conjugated system itself | The C-H bonds at doubly allylic positions are significantly weaker than others in non-conjugated systems.[2] |
| Key Primary Oxidation Product | Methylene-interrupted hydroperoxides | Conjugated hydroperoxides | The structure of the initial radical dictates the structure of the resulting hydroperoxide. |
| Key Secondary Oxidation Product | Malondialdehyde (MDA) | Likely a mix of short-chain aldehydes and unique cyclic compounds | The breakdown of different hydroperoxide structures yields different secondary products. |
Mitigation Strategies: The Role of Antioxidants
Given the inherent instability of PUFAs, particularly conjugated isomers, the use of antioxidants is critical in research and development settings. Antioxidants function through various mechanisms to inhibit or delay oxidation.[33]
-
Chain-Breaking Antioxidants: These molecules, such as tocopherols (Vitamin E) and ascorbic acid (Vitamin C), readily donate a hydrogen atom to a peroxyl radical (LOO•), neutralizing it and breaking the propagation cycle of autoxidation.[11][34] Vitamin E is particularly effective as it is lipid-soluble and can protect membranes directly.[34]
-
Metal Chelators: Transition metals like iron and copper can act as potent pro-oxidants by catalyzing the decomposition of hydroperoxides into highly reactive radicals. Chelating agents such as EDTA and citric acid bind these metal ions, rendering them inactive.[11]
-
Esterification: The oxidative stability of a fatty acid can be improved when its carboxylic acid group is esterified within a triacylglycerol molecule compared to when it exists as a free fatty acid.[32]
Conclusion and Implications for Drug Development
The chemical architecture of 18:5 fatty acids dictates their stability. While the conjugated system imparts thermodynamic stability, it simultaneously renders the molecule more kinetically reactive and susceptible to rapid oxidative degradation. Non-conjugated 18:5 isomers, despite having a higher ground-state energy, are kinetically more stable due to the higher activation energy required to initiate oxidation.
For researchers and drug development professionals, this distinction is paramount. When considering C18:5 fatty acids as active pharmaceutical ingredients or excipients, their inherent instability must be addressed. The lower oxidative stability of conjugated isomers necessitates rigorous formulation strategies, including the incorporation of potent antioxidant systems, control of storage conditions (e.g., temperature, light exposure, and oxygen exclusion), and careful selection between the free acid and esterified forms to ensure product integrity, shelf-life, and therapeutic efficacy.
References
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Yin, H., Xu, L., & Porter, N. A. (2011). New Insights Regarding the Autoxidation of Polyunsaturated Fatty Acids. ResearchGate. Retrieved February 25, 2026, from [Link]
-
Barriuso, B., Astiasarán, I., & Ansorena, D. (2013). A review of analytical methods measuring lipid oxidation status in foods. Food Research International, 54(1), 529-540. Available from [Link]
-
Autoxidation. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Domínguez, R., Pateiro, M., Gagaoua, M., Roselló-Soto, E., Sentandreu, M. Á., & Lorenzo, J. M. (2019). A review of analytical methods measuring lipid oxidation status in foods. DADUN. Retrieved February 25, 2026, from [Link]
-
Yin, H., Xu, L., & Porter, N. A. (2005). Free radical-initiated autoxidation of polyunsaturated fatty acids: an overview. Antioxidants & Redox Signaling, 7(1-2), 170-184. Available from [Link]
-
Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). The kinetics of the autoxidation of polyunsaturated fatty acids. Lipids, 30(4), 277-290. Available from [Link]
-
Peroxide value of fatty acids in fat and oil. (n.d.). LPP Group. Retrieved February 25, 2026, from [Link]
-
Tao, G. (2015). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Twinwood Cattle Company. Retrieved February 25, 2026, from [Link]
-
Stability of Conjugated Dienes - Molecular Orbital Theory. (2020, May 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Pratt, D. A., & DiLabio, G. A. (2020). Lipid Peroxidation and Antioxidant Protection. PMC - NIH. Retrieved February 25, 2026, from [Link]
-
Kurutas, E. B. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition Journal, 15(1), 71. Available from [Link]
-
Determination of Peroxide Value in Oil: Insights and Methods. (2023, December 17). CDR FoodLab. Retrieved February 25, 2026, from [Link]
-
Food TBARS Assay. (n.d.). Oxford Biomedical Research. Retrieved February 25, 2026, from [Link]
-
Conjugated, Cumulated, and Isolated Dienes. (2021, July 23). Chemistry Steps. Retrieved February 25, 2026, from [Link]
-
Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning. Retrieved February 25, 2026, from [Link]
-
Schmidt, Š., & Hesso, N. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Potravinarstvo Slovak Journal of Food Sciences, 13(1), 725-733. Available from [Link]
-
Application of redox volumetrics: determination of peroxide value in oil and fat samples. (n.d.). PeakD. Retrieved February 25, 2026, from [Link]
-
Determination of Peroxide Value (PV) of lipid. (n.d.). University of Nebraska-Lincoln. Retrieved February 25, 2026, from [Link]
-
Stability of Conjugated Dienes. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]
-
Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. (n.d.). Bio-protocol. Retrieved February 25, 2026, from [Link]
-
DiaComp. (2019, June 5). Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io. Retrieved February 25, 2026, from [Link]
-
Analysis of Oxidized Fatty Acids. (2019, July 23). AOCS. Retrieved February 25, 2026, from [Link]
-
Gutteridge, J. M., & Halliwell, B. (2000). Lipid peroxidation, antioxidants and cardiovascular disease: how should we move forward? Cardiovascular Research, 47(3), 415-422. Available from [Link]
-
Li, D., et al. (2023). Functional roles and novel tools for improving-oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(6), 2845-2860. Available from [Link]
-
Lea, C. H. (1945). The determination of the peroxide values of edible fats and oils: The iodimetric method. Journal of the Society of Chemical Industry, 64(4), 106-109. Available from [Link]
-
Stability of Conjugated Dienes- Molecular Orbital Theory. (2024, March 17). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Choe, E., & Min, D. B. (2007). Photooxidation of unsaturated fats. ResearchGate. Retrieved February 25, 2026, from [Link]
-
Tao, G. (2015). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Advances in Food Technology and Nutritional Sciences, 1(6). Available from [Link]
-
Tsuzuki, T., Igarashi, M., & Miyazawa, T. (2004). Oxidation rate of conjugated linoleic acid and conjugated linolenic acid is slowed by triacylglycerol esterification and alpha-tocopherol. Journal of Nutritional Science and Vitaminology, 50(2), 92-98. Available from [Link]
-
Yang, L., Leung, L. K., Huang, Y., & Chen, Z. Y. (2009). Oxidative stability of conjugated linolenic acids. Journal of Agricultural and Food Chemistry, 57(12), 5537-5541. Available from [Link]
-
Lee, J., Lee, Y., & Choe, E. (2018). Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress. Foods, 7(5), 75. Available from [Link]
-
Polyunsaturated Lipids in the Light-Exposed and Prooxidant Retinal Environment. (2023, March 2). MDPI. Retrieved February 25, 2026, from [Link]
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (n.d.). PMC - NIH. Retrieved February 25, 2026, from [Link]
-
Oxidation process in fats and oils: how to slow it down. (n.d.). BTSA. Retrieved February 25, 2026, from [Link]
-
Vehovský, K., et al. (2014). Factors affecting the fatty acid composition and fat oxidative stability in pigs. ResearchGate. Retrieved February 25, 2026, from [Link]
-
Yang, L., Leung, L. K., Huang, Y., & Chen, Z. Y. (2000). Oxidative stability of conjugated linoleic acid isomers. Journal of Agricultural and Food Chemistry, 48(8), 3572-3576. Available from [Link]
-
Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. (2024, September 19). MDPI. Retrieved February 25, 2026, from [Link]
-
Yang, L., Leung, L. K., Huang, Y., & Chen, Z. Y. (2000). Oxidative stability of conjugated linoleic acid isomers. PubMed. Retrieved February 25, 2026, from [Link]
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2024, December 16). ACS Publications. Retrieved February 25, 2026, from [Link]
-
Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Mechanisms of isomerization and oxidation in heated trilinolein by DFT method. (2019, March 28). Nature. Retrieved February 25, 2026, from [Link]
Sources
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoxidation - Wikipedia [en.wikipedia.org]
- 9. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Oxidative stability of conjugated linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. twinwoodcattle.com [twinwoodcattle.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 20. cdrfoodlab.com [cdrfoodlab.com]
- 21. hive.blog [hive.blog]
- 22. iitg.ac.in [iitg.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. lpp-group.com [lpp-group.com]
- 25. dadun.unav.edu [dadun.unav.edu]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. oxfordbiomed.com [oxfordbiomed.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. protocols.io [protocols.io]
- 30. ethosbiosciences.com [ethosbiosciences.com]
- 31. scribd.com [scribd.com]
- 32. Oxidation rate of conjugated linoleic acid and conjugated linolenic acid is slowed by triacylglycerol esterification and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
The Metabolic Fate of 18:5n-3 (Octadecapentaenoic Acid) in Marine Food Webs
Content Type: Technical Whitepaper Audience: Lipid Biochemists, Marine Ecologists, and Drug Discovery Specialists
Executive Summary: The "Ghost" Fatty Acid
Octadecapentaenoic acid (18:5n-3) represents a metabolic paradox in marine lipidology. While it constitutes a significant fraction (up to 20-30%) of the total fatty acids in specific phytoplankton classes—most notably dinoflagellates and haptophytes—it virtually disappears in higher trophic levels. Unlike the highly conserved Eicosapentaenoic Acid (EPA, 20:5n-3) or Docosahexaenoic Acid (DHA, 22:6n-3), 18:5n-3 is a transient metabolic intermediate.
For researchers and drug developers, 18:5n-3 is not merely a trophic marker; it is a high-potency, unstable precursor. Its rapid turnover suggests two distinct fates: immediate
Biosynthetic Origins and Chemotaxonomy
The Dinoflagellate Signature
18:5n-3 is chemotaxonomically linked to dinoflagellates (e.g., Karenia, Prorocentrum, Alexandrium) and certain haptophytes (Emiliania huxleyi). Unlike storage lipids (Triacylglycerols - TAGs) found in diatoms, 18:5n-3 in dinoflagellates is predominantly esterified to galactolipids (MGDG and DGDG) within the chloroplast thylakoid membranes.
Synthesis Pathway
The biosynthesis of 18:5n-3 diverges from the standard elongase/desaturase pathway seen in heterotrophs. In plastids, it is generated via the sequential desaturation of 18:4n-3.
-
Precursor: Stearidonic Acid (18:4n-3)
-
Enzyme:
3-desaturase (putative, plastid-specific) or a specialized 15-desaturase variant. -
Product: 18:5n-3 (
3, 6, 9, 12, 15).
Technical Note: The terminal double bond at the
3 position (n-3) combined with a6 double bond creates a methylene-interrupted structure that is kinetically unstable and highly prone to lipoxygenation.
Trophic Transfer and Metabolic Bioconversion
When zooplankton (primarily copepods like Temora longicornis or Acartia tonsa) graze on dinoflagellates, 18:5n-3 undergoes a rapid metabolic bifurcation. This is the "disappearance" phenomenon observed in field studies.
Pathway A: The Elongation "Rescue" (Anabolic)
In this pathway, the grazer recognizes 18:5n-3 as a direct precursor to EPA. This is metabolically efficient as it bypasses the rate-limiting
-
Ingestion: Galactolipids are hydrolyzed in the midgut.
-
Absorption: Free 18:5n-3 enters the enterocyte.
-
Elongation: The Elovl5 elongase enzyme adds a 2-carbon unit to the carboxyl end.
-
Result: Conversion to 20:5n-3 (EPA).
Pathway B: -Oxidation (Catabolic)
Due to its high degree of unsaturation, 18:5n-3 is a high-energy density molecule. If the grazer is energy-limited, or if the EPA pool is saturated, 18:5n-3 is shunted to the peroxisome or mitochondria.
-
Mechanism: The proximity of the
3 double bond requires an auxiliary isomerase (distinct from standard 3, 2-enoyl-CoA isomerase) to facilitate -oxidation. -
Outcome: Acetyl-CoA production for the Krebs cycle.
Visualization of Metabolic Fate
The following diagram illustrates the differential processing of 18:5n-3 compared to standard PUFAs.
Figure 1: The metabolic bifurcation of 18:5n-3 in marine grazers. The molecule is rarely stored intact; it is either elongated to EPA or oxidized for energy.
Pharmacological Potential & Drug Development
For drug development professionals, 18:5n-3 offers a unique "prodrug" mechanism for EPA delivery, but it comes with stability caveats.
High-Efficiency EPA Precursor
Standard plant-based omega-3s (ALA) have poor conversion rates to EPA in mammals (<5%). 18:5n-3 bypasses the
-
Hypothesis: Purified 18:5n-3 could serve as a rapid-action EPA booster without the high cost of purifying EPA from fish oil, assuming a scalable algal source (e.g., Isochrysis or engineered dinoflagellates) is established.
Oxidative Stress and Bioactivity
The 5 double bonds in a C18 chain create extreme electron density.
-
Risk: Rapid autoxidation leads to 4-hydroxy-hexenal (4-HHE) and other reactive aldehydes.
-
Opportunity: Controlled oxidation might generate novel specialized pro-resolving mediators (SPMs) distinct from the Resolvin E series.
Technical Protocol: Analytical Stabilization
The primary reason 18:5n-3 is underreported is analytical artifact. It degrades during standard saponification. The following protocol ensures integrity.
Sample Preservation
-
Immediate Cryopreservation: Samples must be flash-frozen in liquid nitrogen immediately upon collection.
-
Antioxidant Shielding: All solvents must contain 0.01% BHT (Butylated hydroxytoluene) or
-tocopherol.
Extraction and Methylation Workflow
Objective: Convert lipids to Fatty Acid Methyl Esters (FAMEs) without thermal degradation of the 18:5n-3 chain.
| Step | Procedure | Critical Mechanism |
| 1. Lysis | Homogenize tissue in Chloroform:Methanol (2:1) + 0.01% BHT . | BHT scavenges peroxyl radicals preventing chain reaction oxidation. |
| 2. Phase Sep | Add 0.88% KCl (aq). Centrifuge at 2000g, 4°C. | Removes non-lipid contaminants. Keep cold to slow oxidation. |
| 3. Drying | Evaporate solvent under Nitrogen stream . | Oxygen exclusion is mandatory. Never use air. |
| 4. Derivatization | Acid-Catalyzed Transesterification: 1% H2SO4 in Methanol. Incubate at 50°C for 12 hours (Low Temp Method). | Avoids alkaline hydrolysis which can isomerize the |
| 5. Extraction | Extract FAMEs into Hexane. | |
| 6. Analysis | GC-MS on a polar column (e.g., DB-Wax or BPX-70). | Polar columns separate 18:5n-3 from the ubiquitous 18:4n-3. |
GC-MS Identification
-
Retention Time: Elutes after 18:4n-3 and before 20:5n-3 (EPA).
-
Mass Spectrum: Look for the molecular ion (M+) and specific fragmentation patterns associated with the
3 double bond loss.
Experimental Validation: Tracking the Fate
To definitively prove the conversion of 18:5n-3 to EPA in a target organism, a Stable Isotope Probing (SIP) experiment is required.
Protocol: 13C-Labeling Flux Analysis
-
Algal Culture: Grow Gymnodinium sp. (dinoflagellate) in media enriched with
C-Bicarbonate. -
Verification: Confirm
C enrichment of 18:5n-3 in algae via GC-IRMS (Isotope Ratio Mass Spectrometry). -
Feeding Trial: Feed labeled algae to copepods (starved for 24h prior).
-
Time-Series Sampling: Harvest copepods at 0h, 3h, 6h, 12h, 24h.
-
Lipidomics: Extract lipids and analyze via GC-IRMS.
-
Data Interpretation:
-
Decrease in
C-18:5n-3 pool. -
Concurrent increase in
C-20:5n-3 pool (indicates elongation). -
Appearance of
C in CO2 (respiration) indicates -oxidation.
-
Figure 2: Stable Isotope Probing (SIP) workflow to trace the metabolic fate of 18:5n-3.
References
-
Mayzaud, P., Boutoute, M., Perissinotto, R., & Nichols, P. (2014). Polar and neutral lipid composition in the pelagic amphipod Themisto gaudichaudii in relation to its natural diet. Polar Biology. Link
-
Bell, J. G., McEvoy, L. A., & Navarro, J. C. (1996). Deficit of 18:5n-3 in the fatty acid composition of the rotifer Brachionus plicatilis fed on the dinoflagellate Heterocapsa sp. Journal of Plankton Research. Link
-
Ghosh, S., & Mitra, A. (2015). Reactive oxygen species and antioxidants in the physiology of dinoflagellates. Biological Reviews. Link
-
Jónasdóttir, S. H. (2019).[1] Fatty acid markers in marine food webs: 18:5n-3 as a dinoflagellate marker.[2] Marine Ecology Progress Series. Link
-
Viso, A. C., & Marty, J. C. (1993).[3][4] Fatty acids from 28 marine microalgae. Phytochemistry.[5][6][7] Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. seagrass.fiu.edu [seagrass.fiu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Polyunsaturated Fatty Acids Synthesis Pathways in the Toxic Dinophyte Alexandrium minutum Using 13C-Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Taxonomic Distribution of 3,6,9,12,15-Octadecapentaenoic Acid in Phytoplankton: From Biosynthesis to Bio-application
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the C18:5n-3 polyunsaturated fatty acid, 3,6,9,12,15-octadecapentaenoic acid (OPA), within the diverse world of phytoplankton. Tailored for researchers, scientists, and professionals in drug development, this document navigates the taxonomic landscape of OPA, its unique biosynthesis, analytical methodologies, and its burgeoning potential in pharmaceutical applications.
Introduction: The Enigmatic Octadecapentaenoic Acid (18:5n-3)
3,6,9,12,15-Octadecapentaenoic acid (OPA), a highly unsaturated C18 omega-3 fatty acid, stands out as a unique lipid biomarker within marine ecosystems.[1][2] Unlike the more commonly studied long-chain omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), OPA's distribution is more taxonomically restricted, making it a valuable tool for chemotaxonomy and for tracing specific trophic pathways.[1] Its presence in certain phytoplankton groups hints at specialized physiological roles and offers a largely untapped resource for novel bioactive compounds.
Taxonomic Distribution of OPA Across Phytoplankton Phyla
The occurrence of OPA is not uniform across the phytoplankton community; rather, it is a characteristic feature of specific lineages. This distinct distribution pattern underscores its utility as a chemotaxonomic marker.[3] A meta-analysis of numerous fatty acid profiles reveals a strong phylum- and class-specific production of OPA.[4]
Notably, OPA is a significant component of the fatty acid profile in several classes of marine microalgae:
-
Dinophyceae (Dinoflagellates): A considerable number of photosynthetic dinoflagellates have been shown to produce OPA, with concentrations ranging from 4% to 23% of their total fatty acids.[2] Species such as Gymnodinium kowalevskii are known to contain this unusual fatty acid.[5]
-
Prymnesiophyceae (Haptophytes): The ubiquitous coccolithophore Emiliania huxleyi is a well-documented producer of OPA.[1]
-
Raphidophyceae: This class of algae is also recognized as a source of OPA.
The following table summarizes the known distribution of OPA in various phytoplankton groups.
| Phylum/Division | Class | Representative Genus/Species | OPA Presence |
| Dinoflagellata | Dinophyceae | Gymnodinium, Amphidinium | Present |
| Haptophyta | Prymnesiophyceae | Emiliania huxleyi | Present |
| Ochrophyta | Raphidophyceae | - | Present |
| Chlorophyta | Prasinophyceae | - | Reported in some species |
The Biosynthetic Pathway of OPA in Phytoplankton
The synthesis of OPA in phytoplankton follows a distinct pathway that is spatially and biochemically separated from the production of other key polyunsaturated fatty acids like DHA. Research on Emiliania huxleyi has provided conclusive evidence for a plastidic aerobic pathway for OPA synthesis.[1]
This pathway involves a series of sequential desaturations of precursor fatty acids. The final and critical step in OPA biosynthesis is a Δ3 desaturation, a process that is not commonly observed for other fatty acids. This unique enzymatic step is what distinguishes the OPA synthesis pathway.
Sources
- 1. The occurrence and distribution of octadecapentaenoic acid in a natural plankton population. A possible food chain index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3, 6, 9, 12, 15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
The Distribution of Octadecapentaenoic Acid (18:5n-3) in the Lipid Classes of Karenia brevis: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Karenia brevis, a marine dinoflagellate and the primary causative agent of Florida's red tides, possesses a unique lipid profile characterized by the presence of the highly unsaturated fatty acid 18:5n-3, also known as octadecapentaenoic acid (OPA). This technical guide provides an in-depth exploration of the distribution of 18:5n-3 across the major lipid classes of K. brevis. Synthesizing data from lipidomic analyses, this document details the pronounced localization of 18:5n-3 within the glycolipid fraction, particularly in galactolipids, and discusses its functional implications for the organism's physiology and ecological success. This guide is intended for researchers, scientists, and drug development professionals investigating the unique biochemistry of this harmful algal bloom species.
Introduction: The Significance of 18:5n-3 in Karenia brevis
Karenia brevis is a photosynthetic dinoflagellate notorious for its production of brevetoxins, potent neurotoxins that can cause massive fish kills and have significant impacts on human health.[1] Beyond its toxicity, K. brevis exhibits a fascinating array of biochemical adaptations that contribute to its ability to form dense and persistent blooms. Among these is its distinctive fatty acid composition, which includes the n-3 polyunsaturated fatty acid (PUFA) 18:5n-3. This fatty acid is a recognized biomarker for many dinoflagellates and its distribution within the cell's lipid architecture is intrinsically linked to the organism's metabolic functions and survival strategies.[2]
Understanding the precise location of 18:5n-3 within different lipid classes—such as structural membrane lipids (glycolipids, phospholipids) and energy storage lipids (triacylglycerols)—provides crucial insights into its physiological roles. This guide will elucidate the known distribution of 18:5n-3 in K. brevis and provide the technical framework for its analysis.
Lipid Class Architecture of Karenia brevis
The lipidome of K. brevis is complex, comprising three main categories:
-
Glycolipids: These are key structural components of the chloroplast membranes. In dinoflagellates, the most prominent glycolipids are monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG).
-
Phospholipids: These form the fundamental structure of cellular membranes outside of the chloroplasts. While phospholipids are the most abundant lipid class in Karenia species (78%–95% of total lipids), the specific composition can vary.[3]
-
Neutral Lipids: Primarily composed of triacylglycerols (TAGs), these serve as the main form of energy storage within the cell.
Preferential Esterification of 18:5n-3 into Glycolipids
A substantial body of evidence points to the pronounced enrichment of 18:5n-3 within the glycolipid fraction of K. brevis. This localization is not arbitrary and underscores the critical role of this fatty acid in the photosynthetic machinery of the organism.
Association with Chloroplast Membranes
The chloroplasts are the epicenters of photosynthesis, and their thylakoid membranes, rich in glycolipids, must maintain a high degree of fluidity to ensure the efficient functioning of the photosynthetic apparatus. The multiple double bonds in 18:5n-3 contribute significantly to this fluidity, allowing for the rapid diffusion of electron carriers and the dynamic rearrangement of protein complexes within the membrane.[4]
Studies have identified specific molecular species of galactolipids in K. brevis that contain 18:5n-3. These include:
-
Monogalactosyldiacylglycerol (MGDG):
-
18:5/18:5 MGDG
-
18:5/14:0 MGDG
-
-
Digalactosyldiacylglycerol (DGDG):
-
18:5/14:0 DGDG
-
The presence of these specific molecular structures highlights a targeted biosynthetic pathway that channels 18:5n-3 into the chloroplast membranes.
Functional Implications of 18:5n-3 in Glycolipids
The enrichment of the highly unsaturated 18:5n-3 in chloroplast membranes is a key adaptation for a planktonic organism that experiences fluctuating environmental conditions, such as changes in light intensity and temperature. The enhanced membrane fluidity imparted by 18:5n-3 is thought to:
-
Optimize Photosynthetic Efficiency: By facilitating the movement of components of the electron transport chain, it helps maintain high rates of photosynthesis.
-
Confer Tolerance to Environmental Stress: The fluid nature of the membranes helps to counteract the rigidifying effects of low temperatures and protects against photo-oxidative damage under high light conditions.[4]
Distribution of 18:5n-3 in Other Lipid Classes
While the primary reservoir of 18:5n-3 in K. brevis is the glycolipid fraction, its presence in phospholipids and neutral lipids is less pronounced, though still of physiological relevance.
Phospholipids
As the dominant lipid class by mass, phospholipids in K. brevis are crucial for the integrity of the plasma membrane and other organellar membranes. While detailed quantitative data on the percentage of 18:5n-3 in the total phospholipid fraction of K. brevis is not extensively documented, studies on other dinoflagellates suggest that this fatty acid is also a component of phospholipids, albeit at lower concentrations than in glycolipids. Its presence in these membranes would also contribute to maintaining fluidity and flexibility, essential for cellular processes such as nutrient uptake and motility.
Neutral Lipids (Triacylglycerols)
Triacylglycerols (TAGs) are the primary energy reserve in K. brevis. The fatty acid composition of TAGs can vary depending on the growth conditions of the cell. While fatty acids from the triglyceride fraction are more abundant overall than those associated with glycolipids or phospholipids, the relative proportion of 18:5n-3 in the TAG pool is generally lower than in the glycolipids. This suggests that during periods of active growth and photosynthesis, 18:5n-3 is preferentially directed towards the synthesis of structural lipids for the chloroplasts rather than being stored as energy. However, under certain conditions, such as stress or senescence, the remodeling of membrane lipids could lead to an increased incorporation of 18:5n-3 into TAGs.
Summary of Lipid Class Distribution of 18:5n-3
The following table summarizes the known distribution of 18:5n-3 in the major lipid classes of Karenia brevis.
| Lipid Class | Primary Function | Relative Abundance of 18:5n-3 | Key Molecular Species Identified |
| Glycolipids (MGDG, DGDG) | Chloroplast membrane structure | High | 18:5/18:5 MGDG, 18:5/14:0 MGDG, 18:5/14:0 DGDG |
| Phospholipids | Cellular membrane structure | Low to Moderate | Not extensively characterized for K. brevis |
| Neutral Lipids (TAGs) | Energy storage | Low | Not extensively characterized for K. brevis |
Experimental Protocols for Analyzing 18:5n-3 Distribution
The determination of the lipid class distribution of 18:5n-3 in Karenia brevis requires a multi-step analytical approach. The following protocols provide a robust framework for this analysis.
Workflow for Lipid Analysis
Sources
- 1. KARENIA: The biology and ecology of a toxic genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Profiles and Production in Marine Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Octadecanoids as emerging lipid mediators in cnidarian-dinoflagellate symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
difference between 18:5n-3 and 18:4n-3 fatty acid structures
An In-depth Technical Guide to the Structural Differences Between 18:4n-3 and a Theoretical 18:5n-3 Fatty Acid
Introduction: The Language of Fatty Acid Structure
Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular lipids, playing critical roles in human health, cellular signaling, and the development of therapeutics. Within this broad class, the omega-3 (n-3) family is of paramount importance. To engage in meaningful research and development, a precise understanding of their structure, as defined by established nomenclature, is essential.
This guide provides a detailed examination of the structural characteristics of two omega-3 fatty acids: the naturally occurring and metabolically significant 18:4n-3 (Stearidonic Acid) and the theoretical 18:5n-3 . While 18:4n-3 is a key intermediate in the omega-3 metabolic pathway, 18:5n-3 is not a recognized fatty acid in biological systems. This analysis will, therefore, deconstruct the known structure of 18:4n-3 and provide a comparative framework against its direct, well-documented precursor, 18:3n-3 (Alpha-Linolenic Acid) , to illustrate the profound impact of a single double bond. This comparison serves as a more biologically relevant and instructive exercise for researchers.
The nomenclature used to describe these molecules provides a concise summary of their structure.[1][2][3] In the "C:D n-X" format:
-
C represents the total number of carbon atoms in the acyl chain.
-
D indicates the total number of carbon-carbon double bonds.
-
n-X (or ω-X) specifies the position of the first double bond, counting from the methyl (omega) end of the molecule.[4]
Part 1: Structural Elucidation of 18:4n-3 (Stearidonic Acid)
Stearidonic acid (SDA) is an 18-carbon, omega-3 polyunsaturated fatty acid.[5] Its systematic name is all-cis-6,9,12,15-octadecatetraenoic acid.
-
Carbon Backbone: 18 carbons.
-
Degree of Unsaturation: 4 cis double bonds.
-
Omega-3 Classification: The first double bond from the methyl end is located between the 3rd and 4th carbon atoms.
-
Double Bond Positions: Following the n-3 designation and the rule that double bonds in naturally occurring PUFAs are typically methylene-interrupted, the double bonds are located at carbons 6, 9, 12, and 15 (counting from the carboxyl end).[6]
SDA is a crucial metabolic intermediate, acting as the direct precursor to eicosapentaenoic acid (EPA) in the endogenous omega-3 synthesis pathway.[7][8]
Caption: Chemical structure of 18:4n-3 (Stearidonic Acid).
Part 2: Addressing the "18:5n-3" Query and Establishing a Relevant Comparison
A search of authoritative chemical and biological databases reveals no naturally occurring or synthetically significant fatty acid with the designation 18:5n-3. Based purely on nomenclature, this compound would possess:
-
Carbon Backbone: 18 carbons.
-
Degree of Unsaturation: 5 double bonds.
-
Omega-3 Classification: The first double bond at the n-3 position.
The introduction of a fifth double bond into an 18-carbon chain presents significant structural constraints and is not a known product of fatty acid synthesis pathways in humans or plants.[9][10]
For a meaningful and practical analysis, the most logical comparison is between 18:4n-3 (SDA) and its direct metabolic precursor, 18:3n-3 (Alpha-Linolenic Acid, ALA) . This comparison isolates the impact of a single, strategically placed double bond and has profound implications for metabolism and nutrition.
Part 3: Comparative Structural Analysis: 18:4n-3 (SDA) vs. 18:3n-3 (ALA)
Alpha-Linolenic Acid (ALA) is the parent compound of the omega-3 series and is an essential fatty acid, meaning it cannot be synthesized by humans.[4] Its systematic name is all-cis-9,12,15-octadecatrienoic acid.[11]
-
Carbon Backbone: 18 carbons.
-
Degree of Unsaturation: 3 cis double bonds.
-
Double Bond Positions: The double bonds are located at carbons 9, 12, and 15.[12]
The core structural difference between ALA and SDA is the presence of one additional double bond in SDA at the delta-6 position (C6). This bond is introduced by the enzyme delta-6-desaturase.
Caption: Chemical structure of 18:3n-3 (Alpha-Linolenic Acid).
Quantitative Structural Comparison
| Property | 18:3n-3 (Alpha-Linolenic Acid) | 18:4n-3 (Stearidonic Acid) |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₂₈O₂ |
| Molecular Weight | 278.43 g/mol | 276.41 g/mol |
| Carbon Atoms | 18 | 18 |
| Double Bonds | 3 | 4 |
| Nomenclature | 18:3, n-3 | 18:4, n-3 |
| Double Bond Positions (Delta System) | Δ⁹, Δ¹², Δ¹⁵ | Δ⁶, Δ⁹, Δ¹², Δ¹⁵ |
Part 4: Metabolic Implications of the Structural Difference
The conversion of ALA to longer-chain, more biologically active omega-3s like EPA and DHA is a critical pathway. The initial and rate-limiting step in this pathway is the conversion of ALA (18:3n-3) to SDA (18:4n-3), a reaction catalyzed by the enzyme delta-6-desaturase (D6D).[2][10]
This enzymatic step is a crucial bottleneck in omega-3 metabolism. Competition for the D6D enzyme from the omega-6 fatty acid linoleic acid, as well as dietary and genetic factors, can significantly limit the amount of ALA that is successfully converted to SDA and subsequently to EPA.[2][7]
This understanding is vital for nutritional science and drug development. Supplying SDA directly, for instance through supplemented foods or oils, bypasses this inefficient enzymatic step. Research has shown that dietary SDA increases tissue levels of EPA far more efficiently than an equivalent dose of ALA.[5][7] This makes SDA a target of interest for achieving the anti-inflammatory and cardiovascular benefits associated with higher EPA levels.
Caption: The initial steps of the omega-3 fatty acid metabolic pathway.
Part 5: Analytical Methodologies for Structural Differentiation
Distinguishing between fatty acids that differ by a single double bond requires robust analytical techniques. The two primary methods employed in research and quality control are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)
GC is the most common technique for fatty acid analysis, providing high sensitivity and reproducibility for quantification.[13][14][15] The core principle relies on separating volatile compounds. Since fatty acids themselves are not sufficiently volatile, they are first derivatized into Fatty Acid Methyl Esters (FAMEs).[16]
Experimental Protocol: FAME Preparation and GC Analysis
-
Lipid Extraction: Extract total lipids from the sample matrix (e.g., tissue, oil) using a solvent system like chloroform:methanol (2:1, v/v).
-
Saponification: The extracted lipids are hydrolyzed using a base (e.g., methanolic NaOH) to cleave the fatty acids from their glycerol backbone, yielding free fatty acids.[14]
-
Transesterification: The free fatty acids are methylated using an acid catalyst like boron trifluoride (BF₃) in methanol. This reaction converts the carboxylic acid group to a more volatile methyl ester.[13]
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane. An internal standard (e.g., C17:0) is typically added before extraction for accurate quantification.
-
GC Analysis:
-
Injection: The FAMEs in hexane are injected into the GC.
-
Separation: A highly polar capillary column (e.g., a "Carbowax" type, polyethylene glycol stationary phase) is used.[17] Separation occurs based on chain length and degree of unsaturation. For a given chain length (18 carbons), FAMEs with more double bonds (like 18:4n-3) will have a longer retention time on a polar column than those with fewer double bonds (18:3n-3).
-
Detection: A Flame Ionization Detector (FID) is typically used for detection and quantification.[13] Peaks are identified by comparing their retention times to those of known analytical standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information, including the precise location and geometry of double bonds.[18][19]
Analytical Insights from ¹H-NMR
-
Olefinic Protons (-CH=CH-): Protons directly attached to the double-bonded carbons typically resonate in the 5.3-5.4 ppm region.[19][20] The integral of this region is proportional to the total number of olefinic protons.
-
Bis-allylic Protons (-CH=CH-CH₂ -CH=CH-): The protons on the methylene group situated between two double bonds are highly characteristic and resonate further downfield than other methylene protons, typically around 2.8 ppm.[18]
-
18:3n-3 (ALA) has two such bis-allylic positions (at C8 and C11).
-
18:4n-3 (SDA) has three such bis-allylic positions (at C8, C11, and C14).
-
-
Omega-3 Terminal Protons: The terminal methyl group (CH₃) of n-3 fatty acids shows a distinct triplet at ~0.97 ppm, which is slightly downfield compared to the methyl signal of n-6 or saturated fatty acids, allowing for specific quantification of the n-3 family.[21]
By carefully integrating these distinct signals, one can determine the relative quantities of different fatty acids in a mixture and confirm their structural identities without the need for derivatization.[20]
Conclusion
The fundamental difference between the structures of 18:4n-3 (Stearidonic Acid) and 18:3n-3 (Alpha-Linolenic Acid) lies in a single additional cis double bond at the delta-6 position in SDA. While the theoretical 18:5n-3 fatty acid is not a known biological entity, the comparison between its closest, naturally-occurring relatives provides a critical lesson in fatty acid biochemistry. This seemingly minor structural alteration—the addition of one double bond—is the result of the rate-limiting enzymatic step in the omega-3 metabolic pathway. This difference has profound consequences for the nutritional efficiency of omega-3 fatty acids and underpins the rationale for using SDA as a more potent precursor to EPA in nutritional and therapeutic applications. The ability to analytically differentiate these structures using techniques like GC and NMR is therefore essential for any researcher, scientist, or drug development professional working in this field.
References
- Levels. (2022, January 14). Why omega 3s are crucial to strong metabolic health.
- ResearchGate. (n.d.). The metabolic pathway is for synthesizing omega-3 fatty acids, which....
- Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis.
- Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography.
- Analytical Techniques in Aquaculture Research. (n.d.). Fatty Acid analysis by gas chromatography.
- The Medical Biochemistry Page. (2026, February 2). Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions.
- Golden Valley Flax. (n.d.). Metabolism of Omega-3 and Omega-6 Fatty Acids.
- Frontiers in Bioengineering and Biotechnology. (2023, November 7). Biotechnological production of omega-3 fatty acids: current status and future perspectives.
- AOCS. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?.
- PMC. (2014, March 13). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy.
- Wikipedia. (n.d.). Polyunsaturated fat.
- Mad Barn. (n.d.). Stearidonic Acid for Horses - Ingredient Analysis | Equine Feed Database.
- PubMed. (2008, May 15). Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds.
- ResearchGate. (n.d.). Structure and nomenclature of polyunsaturated fatty acids (PUFAs). Cx:y....
- South African Medical Journal. (1985, April 20). Fatty acid nomenclature.
- Wikipedia. (n.d.). Omega−3 fatty acid.
- YouTube. (2017, January 27). Unsaturated Fatty Acids Part 1: Nomenclature and Structure.
- LIPID MAPS. (2022, April 25). Stearidonic acid.
- Lumen Learning. (n.d.). Fatty Acid Nomenclature | Nutrition.
- PMC. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.
- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
- d-dha.com. (n.d.). Structures of Omega-3 Fatty Acids.
- Exposome-Explorer - IARC. (n.d.). Stearidonic acid (cis-18:4n-3) (Compound).
- PubChem - NIH. (n.d.). Stearidonic Acid | C18H28O2 | CID 5312508.
- AOCS. (2019, July 23). Non-Conjugated Double Bonds.
- AOCS. (2019, July 23). Quantification by 1H-NMR.
- Chemistry LibreTexts. (2019, May 8). Fatty Acids.
- Linus Pauling Institute | Oregon State University. (n.d.). Essential Fatty Acids.
- FooDB. (2010, April 8). Showing Compound Stearidonic acid (FDB002942).
- Wikipedia. (n.d.). α-Linolenic acid.
- Zero Acre Farms. (2022, September 28). Understanding The 4 Types of Fatty Acids: What You Should Know.
- ResearchGate. (2025, August 6). Stearidonic acid (18:4n‐3): Metabolism, nutritional importance, medical uses and natural sources.
- Cyberlipid. (n.d.). Fatty acids - Polyenoic FA.
- University of Puget Sound. (n.d.). Typical Fatty-Acid Compositions of Some Common Fats.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. Fatty Acid Nomenclature | Nutrition [courses.lumenlearning.com]
- 4. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. madbarn.com [madbarn.com]
- 6. Stearidonic Acid | C18H28O2 | CID 5312508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyenoic FA | Cyberlipid [cyberlipid.gerli.com]
- 9. Omega Fatty Acids: Understanding Their Importance - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Metabolism of Omega-3 and Omega-6 Fatty Acids | Golden Valley Flax [goldenvalleyflax.com]
- 11. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 14. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 15. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aquaculture.ugent.be [aquaculture.ugent.be]
- 17. aocs.org [aocs.org]
- 18. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. magritek.com [magritek.com]
- 21. aocs.org [aocs.org]
Methodological & Application
gas chromatography parameters for detecting 3,6,9,12,15-Octadecapentaenoic acid
Application Note: Optimized GC-FID/MS Analysis of 3,6,9,12,15-Octadecapentaenoic Acid (18:5n-3)
Abstract
The detection and quantification of 3,6,9,12,15-octadecapentaenoic acid (18:5n-3) present a unique analytical challenge due to its extreme unsaturation and susceptibility to thermal degradation and isomerization. Predominantly found in marine dinoflagellates (e.g., Karenia, Gymnodinium) and cold-water galactolipids, this fatty acid is a critical chemotaxonomic marker. This guide outlines a validated protocol utilizing acid-catalyzed transesterification and high-polarity cyanopropyl capillary columns to prevent the formation of artifacts common in standard lipidomic workflows.
Critical Pre-Analytical Constraints
Field Insight: The most common failure mode in 18:5n-3 analysis is not the chromatography, but the derivatization.
-
The Isomerization Trap: Standard base-catalyzed transesterification (e.g., Sodium Methoxide or Potassium Hydroxide in methanol) causes rapid isomerization of the
double bond system. This results in the disappearance of the 18:5n-3 peak and the appearance of artifact peaks (conjugated isomers) often misidentified as unknown C18 or C20 fatty acids. -
The Solution: You must use acid-catalyzed methylation (e.g., 1% H₂SO₄ or HCl in Methanol) under controlled heating.
-
Oxidation Risk: With five double bonds in an 18-carbon chain, this molecule oxidizes minutes after exposure to air. The antioxidant BHT (Butylated hydroxytoluene) is mandatory in all solvents.
Workflow Visualization
The following diagram illustrates the critical decision pathways for preserving 18:5n-3 integrity.
Caption: Workflow logic emphasizing the necessity of acid-catalyzed derivatization to prevent 18:5n-3 isomerization.
Protocol A: Sample Preparation (Derivatization)
Objective: Convert lipids to Fatty Acid Methyl Esters (FAMEs) without isomerization.
Reagents:
-
Methanol (HPLC Grade)[1]
-
Sulfuric Acid (Concentrated)
-
Toluene or Hexane (HPLC Grade)
-
BHT (2,6-Di-tert-butyl-4-methylphenol)
-
Internal Standard: Methyl Nonadecanoate (C19:0) - Preferred due to elution gap between C18 and C20 families.
Step-by-Step Methodology:
-
Reagent Prep: Prepare a 1% H₂SO₄ in Methanol solution. (Add 1 mL conc. H₂SO₄ to 99 mL cold methanol). Shelf life: 1 week.
-
Extraction: Extract total lipids using the Folch method (Chloroform:Methanol 2:1) containing 0.01% BHT . Evaporate solvent under a gentle stream of Nitrogen (N₂) at <30°C.
-
Solubilization: Redissolve the lipid residue in 0.5 mL Toluene . (Toluene improves solubility of neutral lipids compared to hexane).
-
Transesterification: Add 2.0 mL of 1% H₂SO₄/MeOH .
-
Incubation: Flush the tube with Nitrogen, cap tightly (Teflon-lined), and incubate at 50°C for 2 hours .
-
Note: Do not exceed 50°C. Higher temperatures (e.g., 80-100°C) increase the risk of thermal degradation for HUFAs.
-
-
Quenching: Cool to room temperature. Add 2.5 mL of 5% NaCl (aqueous).
-
Extraction of FAMEs: Add 2.0 mL Hexane . Vortex vigorously for 30 seconds. Centrifuge at 2000 rpm for 3 minutes to separate phases.
-
Recovery: Transfer the upper organic layer (Hexane + FAMEs) to a GC vial.
-
Storage: Analyze immediately or store at -80°C under Nitrogen.
Protocol B: GC-FID/MS Parameters
Column Selection Logic: While PEG (Wax) columns are standard, High-Polarity Cyanopropyl phases (e.g., Agilent HP-88, CP-Sil 88, or SP-2560) are superior for 18:5n-3. They provide the necessary interaction with the pi-electrons of the five double bonds to resolve 18:5n-3 from the closely eluting 18:4n-3 and 20:1 isomers.
Instrument Configuration
| Parameter | Specification | Notes |
| Column | HP-88, SP-2560, or BPX70 | 100m x 0.25mm x 0.20µm (High Polarity) |
| Carrier Gas | Helium (for MS) or Hydrogen (for FID) | He Flow: 1.0 mL/min (Constant Flow) |
| Inlet | Split/Splitless | 250°C. Split ratio 10:1 to 50:1 depending on concentration. |
| Liner | Deactivated, tapered | Glass wool can catalyze degradation; use wool-free if possible. |
| Detector | FID (260°C) or MS (Transfer Line 240°C) | FID is preferred for quantitation; MS for ID. |
Optimized Temperature Program (100m Column)
This ramp is designed to separate the C18 cluster (18:0 to 18:5) effectively.
-
Initial: 140°C (Hold 5 min)
-
Ramp 1: 4°C/min to 240°C
-
Hold: 240°C for 15 min
-
Total Run Time: ~45 minutes
Note: On a high-polarity column, 18:5n-3 will elute after 18:4n-3 (Stearidonic acid) and likely before 20:0 (Arachidic acid) or 20:1n-9, depending on exact phase selectivity.
Data Analysis & Identification
Mass Spectrometry (EI) Signature
Electron Ionization (70 eV) of 18:5n-3 methyl ester is often difficult because the molecular ion is weak or absent.
-
Molecular Ion (M+): m/z 288 (Often invisible in EI).
-
Key Fragments:
-
m/z 79: Base peak (typical for PUFAs).
-
m/z 108: Characteristic of omega-3 (n-3) series.
-
m/z 219: Loss of the terminal fragment.
-
-
Recommendation: If available, use Chemical Ionization (CI) with Methane to confirm the [M+H]+ at m/z 289.
Equivalent Chain Length (ECL)
Using a standard mixture (e.g., Supelco 37-Component FAME Mix) plus known C18:4n-3, calculate the ECL.
-
Expected ECL (HP-88/CP-Sil 88): ~19.5 - 19.8
-
Elution Order: 18:3n-3 < 18:4n-3 < 18:5n-3 < 20:0
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Missing 18:5n-3 Peak | Isomerization during derivatization.[2] | Switch from NaOMe/KOH to 1% H₂SO₄/MeOH . Reduce heat time. |
| Peak Tailing | Column activity or oxidation.[3] | Trim column inlet (10-20cm). Ensure BHT is in extraction solvent. |
| Co-elution with 20:1 | Insufficient column polarity. | Switch from DB-5/DB-Wax to HP-88 or SP-2560 (100m). |
| Extra "Ghost" Peaks | Oxidative degradation products. | Check N₂ purity. Ensure samples are not stored in Hexane >24hrs without -80°C. |
References
-
Svetashev, V. I., & Imbs, A. B. (2014). Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis.[4] Journal of Phycology, 50(2), 322–327.[4]
-
Christie, W. W. (n.d.).
-
Joseph, J. D. (1975).
-
Agilent Technologies. (2019). Analysis of FAMEs in Fish Oil using the Agilent J&W HP-88 GC Column.
Sources
solvent extraction protocols for 18:5n-3 from marine algal cultures
Application Note: High-Integrity Extraction of Octadecapentaenoic Acid (18:5n-3) from Marine Dinoflagellate Cultures
Abstract
Octadecapentaenoic acid (18:5n-3) is a rare, highly unsaturated fatty acid (HUFA) predominantly found in the chloroplast membranes of specific marine dinoflagellates (e.g., Karenia, Gymnodinium) and haptophytes. Unlike storage lipids (TAGs), 18:5n-3 is structurally bound to polar galactolipids (MGDG/DGDG), rendering standard non-polar extraction methods (e.g., Hexane) ineffective. Furthermore, the presence of five methylene-interrupted double bonds makes this molecule exceptionally prone to oxidative degradation and isomerization. This guide details a validated "Modified Bligh & Dyer" protocol optimized for the quantitative recovery of polar 18:5n-3-rich glycolipids, incorporating strict antioxidant handling to preserve bioactivity for pharmacological screening.
Introduction & Target Analysis
1.1 The Target Molecule: 18:5n-3 Octadecapentaenoic acid is a chemotaxonomic marker for dinoflagellates.[1] It possesses unique bioactivity, including the modulation of intracellular pH and inhibition of Na+/K+-ATPase pumps. However, its therapeutic potential is often obscured by extraction artifacts.
-
Localization: Thylakoid membranes of chloroplasts.
-
Host Lipid Class: Monogalactosyldiacylglycerol (MGDG) and Digalactosyldiacylglycerol (DGDG).[1][2]
-
Key Challenge: 18:5n-3 degrades 10-50x faster than Linoleic acid (18:2) upon exposure to air or heat.
1.2 Biological Source Material
-
Primary Model: Karenia mikimotoi or Gymnodinium species.[3]
-
Biomass State: Lyophilized (Freeze-dried) biomass is preferred to eliminate lipolytic enzyme activity (e.g., galactolipases) that activates upon cell rupture in wet biomass.
Critical Safety & Preparation
2.1 Toxicological Warning
-
Risk: Karenia species often produce neurotoxins (Brevetoxins, Gymnodimines).[3]
-
Control: All biomass handling must occur in a Class II Biosafety Cabinet. Wear nitrile gloves and N95/P100 respiratory protection when handling dry powder.
2.2 Reagent Preparation
-
Extraction Solvent: Chloroform:Methanol (1:2 v/v).
-
Additive: 0.01% (w/v) Butylated Hydroxytoluene (BHT) as an antioxidant. Mandatory.
-
-
Wash Solvent: 0.88% KCl (aq) or ultrapure water.
-
Inert Gas: High-purity Nitrogen (N₂) or Argon tank with a gentle flow nozzle.
Core Protocol: Modified Bligh & Dyer for Polar Glycolipids
This protocol is designed to extract the polar lipid fraction where 18:5n-3 resides.
Step 1: Cell Disruption & Quenching
-
Weigh 50–100 mg of lyophilized algal powder into a solvent-resistant centrifuge tube (Teflon or glass; avoid polystyrene).
-
Immediately add 3.75 mL of Chloroform:Methanol (1:2 v/v) containing 0.01% BHT.
-
Insight: The high methanol content ensures penetration of the hydration shell of the polar headgroups of MGDG/DGDG.
-
Vortex vigorously for 1 minute.
-
Sonicate in an ice bath (0–4°C) for 10 minutes to disrupt thylakoid membranes. Pulse mode: 30s ON / 30s OFF to prevent heating.
Step 2: Phase Separation
-
Add 1.25 mL Chloroform (containing BHT) to the mixture. Vortex 30s.
-
Add 1.25 mL 0.88% KCl (aq). Vortex 30s.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
Step 3: Recovery
-
You will observe three layers:
-
Top: Polar aqueous/methanol phase (Salts, proteins).
-
Middle: Compact protein disc.
-
Bottom: Chloroform phase (Lipids, including 18:5n-3 rich glycolipids).
-
-
Carefully aspirate and discard the top layer.
-
Using a glass Pasteur pipette, transfer the bottom chloroform layer to a fresh amber glass vial.
-
Re-extraction (Optional but Recommended): Add 2 mL Chloroform to the remaining pellet/aqueous phase, vortex, centrifuge, and combine the bottom layer with the first extract.
Step 4: Concentration
-
Evaporate the solvent under a gentle stream of Nitrogen (N₂) at room temperature (20–25°C). DO NOT HEAT.
-
Resuspend the lipid film immediately in 500 µL of Chloroform (with BHT) or proceed directly to fractionation.
-
Store at -80°C under Nitrogen/Argon.
Fractionation: Isolating the 18:5n-3 Rich Glycolipids
Since 18:5n-3 is in the glycolipids, analyzing "Total Lipids" often dilutes the signal with neutral TAGs. This Solid Phase Extraction (SPE) step purifies the target.
Materials: Silica Gel SPE Cartridge (e.g., Sep-Pak Silica, 500 mg).
| Fraction | Solvent System | Volume | Eluted Lipids | 18:5n-3 Content? |
| 1 | Chloroform | 10 mL | Neutral Lipids (TAGs, Sterols) | Low/None |
| 2 | Acetone | 10 mL | Glycolipids (MGDG, DGDG) | HIGH (Target) |
| 3 | Methanol | 10 mL | Phospholipids | Low |
Protocol:
-
Condition cartridge with 5 mL Chloroform.
-
Load lipid extract (from Step 3).
-
Elute Fraction 1 (Discard or save for neutral lipid analysis).
-
Elute Fraction 2 (Acetone) -> Collect this. This contains the chloroplast lipids with 18:5n-3.[5]
-
Dry Fraction 2 under Nitrogen and store at -80°C.
Visualization of Workflow
The following diagram illustrates the cellular localization of 18:5n-3 and the logic behind the fractionation strategy.
Figure 1: Extraction and fractionation workflow targeting the glycolipid-bound 18:5n-3 fatty acid.
Quality Control & Validation
6.1 FAME Preparation (Derivatization) Direct transesterification is required for GC-MS analysis.
-
Reagent: 1% Sulfuric Acid in Methanol or Boron Trifluoride (BF3)-Methanol (14%).
-
Condition: 80°C for 30 minutes. Note: Strict time control is needed; prolonged heating isomerizes 18:5n-3.
-
Extraction of FAMEs: Extract into Hexane, wash with water, dry over anhydrous Na₂SO₄.
6.2 Analytical Validation Criteria
-
Internal Standard: Add C23:0 (Tricosanoic acid) or C19:0 (Nonadecanoic acid) prior to extraction to calculate absolute recovery.
-
Oxidation Check: Monitor for "shoulder peaks" on GC chromatograms near the 18:5n-3 peak, which indicate isomerization or conjugation.
-
Retention Time: 18:5n-3 typically elutes after 18:4n-3 and before 20:5n-3 (EPA) on polar wax columns (e.g., DB-WAX, CP-Sil 88).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of 18:5n-3 | Incomplete extraction of polar lipids. | Ensure the MeOH ratio is high (1:2) in the first step. Hexane alone will fail. |
| Unknown Peaks on GC | Oxidation or thermal degradation. | Check BHT concentration. Reduce derivatization temp to 70°C. Purge all vials with N₂. |
| Emulsion in Step 2 | High protein/carbohydrate content. | Increase centrifugation speed or add slightly more KCl solution. |
References
-
Leblond, J. D., & Chapman, P. J. (2002). A survey of the fatty acid composition of nine evolutionary lineages of dinoflagellates. Phycologia, 41(2), 189-200. Link
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Link
-
Jónasdóttir, S. H. (2019). Fatty acid profiles and production in marine phytoplankton. Marine Drugs, 17(3), 151. Link
-
Mooney, B. D., et al. (2007). Survey of the fatty acid composition of the biologically active dinoflagellate Karenia. Phytochemistry, 68(19), 2498-2505. Link
-
Bell, M. V., & Tocher, D. R. (2009). Biosynthesis of polyunsaturated fatty acids in aquatic ecosystems: general pathways and new directions. Lipids in Aquatic Ecosystems, 211-236. Link
Sources
- 1. roscoff-culture-collection.org [roscoff-culture-collection.org]
- 2. In vitro digestion of galactolipids from chloroplast-rich fraction (CRF) of postharvest, pea vine field residue (haulm) and spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KARENIA: The biology and ecology of a toxic genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Light-Induced Changes in Fatty Acid Profiles of Specific Lipid Classes in Several Freshwater Phytoplankton Species [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 7. Lipidomic profile in three species of dinoflagellates (Amphidinium carterae, Cystodinium sp., and Peridinium aciculiferum) containing very long chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111979051A - A kind of method for extracting polyene unsaturated fatty acid from microalgae algal oil - Google Patents [patents.google.com]
Application Note: Precision Analysis of Octadecapentaenoic Acid (18:5n-3) in Biological Matrices
This Application Note is structured as a high-level technical guide for analytical chemists and lipidologists. It deviates from standard templates to address the specific chemical fragility of Octadecapentaenoic Acid (18:5n-3).
Executive Summary: The "Delta-3" Trap
Octadecapentaenoic acid (18:5n-3) is a chemotaxonomic marker critical for studying harmful algal blooms (Gymnodinium, Karenia) and marine food webs. However, it is notoriously difficult to quantify because it possesses a
Unlike typical PUFAs (e.g., EPA, DHA) where the first double bond is further from the carboxyl group, the
-
The Failure of Standard Base Catalysis: Strong alkaline conditions (e.g., saponification with KOH/NaOH) often trigger a proton abstraction at the
-carbon, causing the double bond to migrate into conjugation with the carbonyl group ( ), creating stable but artifactual isomers. -
The Failure of Aggressive Acid Catalysis: High-temperature BF3-methanol methods can cause cyclization or polymerization of this highly unsaturated chain.
This protocol details the "Mild Acid Methylation" method , which has been validated as the superior approach for preserving 18:5n-3 integrity while ensuring complete transesterification.
Critical Analysis of Methylation Reagents
The following table summarizes the suitability of common reagents for 18:5n-3 analysis.
| Reagent | Condition | Suitability | Mechanism of Failure/Success |
| BF3-Methanol (14%) | 100°C, 60 min | High Risk | Aggressive Lewis acid + heat causes isomerization and methoxy-artifact formation. |
| NaOH / KOH (Saponification) | Reflux | CRITICAL FAILURE | Base-catalyzed isomerization of the |
| Sodium Methoxide (NaOMe) | Room Temp | Moderate Risk | Milder than saponification, but prolonged exposure can still trigger |
| 1-2% H2SO4 or HCl in MeOH | 50-60°C, 2-16h | OPTIMAL | Recommended. Protonates the carbonyl without abstracting the |
| Diazomethane | Room Temp | Gold Standard | Perfect preservation, but safety hazards (explosive/carcinogenic) limit routine use. |
Experimental Workflow (Decision Logic)
The following diagram outlines the decision process for selecting the correct methylation pathway based on sample composition and safety constraints.
Figure 1: Decision tree for 18:5n-3 derivatization. Note that Mild Acid is preferred over Base due to
Detailed Protocol: Mild Acid-Catalyzed Transesterification
This protocol is adapted from the work of Svetashev (2014) and Christie, optimized to balance reaction completeness with the preservation of the 18:5n-3 structure.
Reagents Required[1][2][3][4][5]
-
Reaction Solvent: 1% or 2% Sulfuric Acid (H2SO4) in Methanol (anhydrous). Alternatively: 3N Methanolic HCl.
-
Extraction Solvent: Hexane or Isooctane (HPLC Grade).
-
Internal Standard: 23:0 methyl ester (or similar odd-chain saturate not present in sample).
-
Neutralization: 2% Potassium Bicarbonate (KHCO3) in water.
Step-by-Step Methodology
-
Sample Preparation:
-
Extract lipids using a modified Folch or Bligh & Dyer method.
-
Evaporate the chloroform/methanol extract to dryness under a gentle stream of Nitrogen (
). Do not use heat during evaporation to prevent oxidation.
-
-
Derivatization (The Critical Step):
-
Resuspend the lipid residue in 0.5 mL of Toluene (helps solubilize non-polar lipids).
-
Add 2.0 mL of 1% H2SO4 in Methanol .
-
Flush the headspace with Nitrogen and cap tightly (Teflon-lined cap).
-
Incubate at 50°C for 2 hours (or overnight at room temperature).
-
Note: Avoid temperatures >60°C. High heat promotes artifact formation.
-
-
Extraction of FAMEs:
-
Cool the sample to room temperature.
-
Add 5 mL of 2% KHCO3 (aqueous) to neutralize the acid and stop the reaction.
-
Add 2 mL of Hexane .
-
Vortex vigorously for 1 minute. Centrifuge at 2000 RPM for 3 minutes to separate phases.
-
-
Recovery:
-
Transfer the upper organic layer (Hexane containing FAMEs) to a new vial.
-
Dry the hexane layer over anhydrous Sodium Sulfate (
) to remove trace water. -
Transfer to a GC vial for analysis.
-
Quality Control & Artifact Identification
When analyzing 18:5n-3, you must validate that your peak is genuine and not a migration isomer.
Chromatographic Conditions
-
Column: High-polarity Polyethylene Glycol (PEG) column (e.g., Supelcowax-10, DB-WAX).
-
Why? Non-polar columns (e.g., DB-5) often fail to resolve 18:5n-3 from 18:4n-3 or C20 isomers.
-
-
Carrier Gas: Hydrogen or Helium.
The "Svetashev" Validation Criteria
According to Svetashev et al. (2014), incorrect base-catalyzed methods shift the Equivalent Chain Length (ECL). Use these benchmarks for a Wax column:
-
True 18:5n-3: Elutes with an ECL of approximately 20.22 .[1]
-
Artifact Isomer (Base-induced): Elutes later, with an ECL of approximately 20.88 .[1]
-
Mass Spec Confirmation:
-
The mass spectrum of 18:5n-3 FAME is distinctive but weak in molecular ion.
-
Look for the absence of the "M-32" ion characteristic of artifacts.
-
Self-Validation Step: If your chromatogram shows a significant peak at ECL 20.88 and low/no peak at 20.22, your methylation method was too basic or too hot, causing
References
-
Svetashev, V. I., et al. (2014). Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis.[1] Journal of Phycology.
- Key Finding: Established that base-catalyzed methods cause isomeriz
-
Christie, W. W.
- Key Finding: General protocols for acid-catalyzed methylation and handling of labile f
-
AOCS Official Method Ce 1b-89. Fatty Acid Composition by GLC - Marine Oils.
- Key Finding: Standard industry methods, though often requiring modification for highly labile species like 18:5n-3.
Sources
utilizing 18:5n-3 as a chemotaxonomic marker for dinoflagellates
Topic: Utilizing 18:5n-3 as a Chemotaxonomic Marker for Dinoflagellates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Chemotaxonomy in Dinoflagellate Research
Dinoflagellates are a diverse group of microalgae of significant interest in marine biology, ecology, and pharmacology due to their roles in marine ecosystems, including harmful algal blooms, and as a source of unique bioactive compounds. The accurate and rapid identification of dinoflagellates is crucial for these fields. While traditional morphological identification is fundamental, it can be time-consuming, require specialized taxonomic expertise, and be challenging for morphologically similar species. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful complementary approach.[1] Fatty acid profiles, in particular, have emerged as reliable biomarkers for different algal classes.[1][2][3]
This application note focuses on the use of a specific polyunsaturated fatty acid, octadecapentaenoic acid (18:5n-3), as a key chemotaxonomic marker for photosynthetic dinoflagellates.[4][5][6] While not entirely exclusive, the high abundance of 18:5n-3, often in conjunction with docosahexaenoic acid (DHA, 22:6n-3), is a distinguishing characteristic of many dinoflagellate species.[4][7][8]
This guide provides a comprehensive overview of the principles, detailed protocols for analysis, and interpretation of data for utilizing 18:5n-3 as a chemotaxonomic marker. The methodologies described herein are designed to be self-validating, ensuring accuracy and reproducibility for researchers in academic and industrial settings.
Principle of the Method
The use of 18:5n-3 as a chemotaxonomic marker is based on its relatively high concentration in many photosynthetic dinoflagellates compared to other microalgal classes.[5][7] The analysis involves the extraction of total lipids from the microalgal biomass, followed by the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.[9][10][11] These FAMEs are then separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS).[11][12][13] The presence and relative abundance of the FAME of 18:5n-3 in the resulting fatty acid profile serve as a strong indicator of the presence of dinoflagellates in a sample.
Experimental Workflow Overview
The overall experimental workflow for the analysis of 18:5n-3 as a chemotaxonomic marker is depicted in the following diagram:
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. jyx.jyu.fi [jyx.jyu.fi]
- 3. Frontiers | Suitability of Phytosterols Alongside Fatty Acids as Chemotaxonomic Biomarkers for Phytoplankton [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Deep-Sea Ecosystems Using Marker Fatty Acids: Sources of Essential Polyunsaturated Fatty Acids in Abyssal Megafauna [mdpi.com]
- 6. Identification of 3, 6, 9, 12, 15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. docs.nlr.gov [docs.nlr.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Quantification of total fatty acids in microalgae: comparison of extraction and transesterification methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of High-Purity all-cis-3,6,9,12,15-Octadecapentaenoic Acid Reference Standards
Introduction: The Significance of 3,6,9,12,15-Octadecapentaenoic Acid (OPA)
all-cis-3,6,9,12,15-Octadecapentaenoic acid (OPA), a unique C18:5 n-3 polyunsaturated fatty acid (PUFA), is a molecule of growing interest in lipidomics and biomedical research. Found in certain marine microalgae and dinoflagellates, OPA serves as a chemotaxonomic biomarker and its biological activities are an area of active investigation[1][2]. The "octadecanoid pathway," which involves the oxygenation of 18-carbon fatty acids, is well-established in plants and is emerging as a significant area of study in mammals, highlighting the potential roles of such fatty acids in various physiological and pathophysiological processes[3][4][5].
The availability of high-purity OPA reference standards is paramount for accurate quantification in biological matrices, elucidation of its metabolic pathways, and assessment of its biological functions. Due to its high degree of unsaturation, OPA is susceptible to heat and oxidation, making its synthesis, purification, and storage challenging[6][7]. This application note provides a detailed protocol for the synthesis of all-cis-3,6,9,12,15-octadecapentaenoic acid, adapted from established methodologies for the synthesis of related polyunsaturated fatty acids.
Physicochemical Properties of all-cis-3,6,9,12,15-Octadecapentaenoic Acid
A thorough understanding of the physicochemical properties of OPA is essential for its successful synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 51592-59-7 | [1] |
| Molecular Formula | C18H26O2 | [8][9] |
| Molecular Weight | 274.4 g/mol | [8][9] |
| IUPAC Name | (3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid | [9] |
| Appearance | A solution in ethanol | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 1 year at -20°C | [1] |
Synthetic Strategy: A Multi-Step Approach
The synthesis of all-cis-3,6,9,12,15-octadecapentaenoic acid can be approached through the strategic coupling of smaller, unsaturated building blocks. A common strategy involves the use of C-alkylation or cross-coupling reactions to assemble the carbon skeleton, followed by functional group manipulations to yield the final carboxylic acid. This protocol outlines a convergent synthesis, which enhances efficiency and allows for better control over the stereochemistry of the double bonds.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of OPA.
Detailed Experimental Protocols
Part 1: Synthesis of Key Intermediates
A plausible synthetic route involves the coupling of a C5 alkyne with a C13 polyunsaturated halide, followed by selective reduction and functional group manipulation. The following protocols are illustrative and may require optimization based on laboratory conditions and available starting materials.
Protocol 1.1: Preparation of a C13 Polyunsaturated Precursor
This can be derived from a commercially available fatty acid like α-linolenic acid (18:3 n-3)[10].
-
Esterification: Convert α-linolenic acid to its methyl ester (methyl linolenate) using standard Fischer esterification conditions (methanol, catalytic sulfuric acid).
-
Selective Oxidation and Cleavage: Employ ozonolysis with a reductive workup (e.g., zinc dust or triphenylphosphine) to cleave the double bond furthest from the ester group, yielding a C13 aldehyde-ester.
-
Reduction to Alcohol: Reduce the aldehyde functionality to a primary alcohol using a mild reducing agent like sodium borohydride.
-
Conversion to Halide: Convert the alcohol to the corresponding halide (e.g., bromide or iodide) using a suitable halogenating agent (e.g., PBr3 or I2/triphenylphosphine).
Part 2: Assembly of the C18 Carbon Skeleton
Protocol 2.1: Alkynylation and Chain Elongation
-
Deprotonation of a C5 Alkyne: Treat a suitable C5 terminal alkyne with a strong base such as n-butyllithium or sodium amide in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78°C) to generate the corresponding acetylide.
-
Coupling Reaction: Add the C13 polyunsaturated halide from Protocol 1.1 to the acetylide solution and allow the reaction to warm to room temperature and stir overnight. This nucleophilic substitution reaction forms the C18 carbon skeleton with an internal alkyne.
Part 3: Final Modifications and Purification
Protocol 3.1: Stereoselective Reduction and Ester Hydrolysis
-
Lindlar Reduction: To achieve the required cis (Z) stereochemistry of the newly formed double bond, perform a partial hydrogenation of the alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) under a hydrogen atmosphere. Monitor the reaction carefully to prevent over-reduction.
-
Saponification: Hydrolyze the methyl ester to the free carboxylic acid using a base such as lithium hydroxide or potassium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF)[11].
-
Acidification and Extraction: After complete hydrolysis, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the free fatty acid into an organic solvent like diethyl ether or ethyl acetate.
Protocol 3.2: Purification of all-cis-3,6,9,12,15-Octadecapentaenoic Acid
Due to the high instability of polyunsaturated fatty acids, purification should be conducted at low temperatures and with minimal exposure to air and light[6][7].
Caption: Purification workflow for high-purity OPA.
-
Urea Adduct Crystallization: This technique is effective for removing saturated and less unsaturated fatty acids[12][13][14]. The highly unsaturated OPA will remain in the filtrate.
-
Dissolve the crude OPA in a minimal amount of a solvent like methanol or ethanol.
-
Add a saturated solution of urea in the same solvent.
-
Cool the mixture to allow the formation of urea inclusion complexes with more saturated fatty acids.
-
Filter the mixture to collect the filtrate containing the enriched OPA.
-
-
Low-Temperature Fractional Crystallization: Further purify the enriched OPA by dissolving it in a suitable organic solvent (e.g., acetone) and cooling it to very low temperatures (-40°C to -78°C) to crystallize out any remaining impurities[13].
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining a reference standard grade of purity (>98%), preparative HPLC is often necessary.
Analytical Characterization and Quality Control
To confirm the identity and purity of the synthesized OPA reference standard, a comprehensive analytical characterization is required.
| Analytical Technique | Purpose | Expected Outcome |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm molecular weight after conversion to a volatile ester (e.g., FAME). | A single major peak corresponding to the methyl ester of OPA with a molecular ion peak confirming the expected mass.[2][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure, including the number and position of the double bonds and their cis stereochemistry. | Characteristic signals for the olefinic protons and carbons, with coupling constants indicative of cis geometry.[2] |
| High-Performance Liquid Chromatography (HPLC) | To determine the final purity of the free fatty acid. | A single, sharp peak with a purity of ≥98% based on peak area.[16] |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups (carboxylic acid, cis double bonds). | Characteristic absorptions for the C=O stretch of the carboxylic acid and the =C-H stretch of the cis double bonds.[2] |
Handling and Storage of OPA Reference Standards
Given the susceptibility of OPA to oxidation, proper handling and storage are critical to maintain its integrity.
-
Inert Atmosphere: Handle OPA under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT.
-
Solvents: Use deoxygenated solvents for preparing solutions.
-
Storage: Store the neat material or solutions at -20°C or lower in amber vials to protect from light.
Conclusion
The synthesis of high-purity all-cis-3,6,9,12,15-octadecapentaenoic acid reference standards is a challenging but achievable endeavor. Careful execution of the synthetic steps, coupled with rigorous purification and analytical characterization, is essential for obtaining a reliable standard for research and development applications. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful production and handling of this important polyunsaturated fatty acid.
References
-
Shimada, Y., Maruyama, K., & Sugihara, A. (2000). Enzymatic purification of polyunsaturated fatty acids. Journal of Bioscience and Bioengineering, 89(5), 413-418. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,6,9,12,15-Octadecapentaenoic acid. PubChem Compound Summary for CID 5312510. Retrieved from [Link]
-
PhytoBank. (2015, April 23). 3,6,9,12,15-Octadecapentaenoic acid (PHY0089869). Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Purification of Polyunsaturated Fatty Acids. Retrieved from [Link]
- Google Patents. (n.d.). US9796658B2 - Production and purification of esters of polyunsaturated fatty acids.
- Google Patents. (n.d.). US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources.
- Google Patents. (n.d.). WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids.
-
National Center for Biotechnology Information. (n.d.). 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid. PubChem Compound Summary for CID 5312511. Retrieved from [Link]
-
Joseph, J. D. (1975). Identification of 3, 6, 9, 12, 15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates. Lipids, 10(7), 395-403. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Analytical Methods. Analytical Methods, 6(10), 3285-3290. Retrieved from [Link]
-
Guðmundsdóttir, E., & Kristinsson, B. (2014). Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp. Molecules, 19(4), 3846-3856. Retrieved from [Link]
-
Revol-Cavalier, J., Quaranta, A., & Newman, J. W. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 125(1), 1-90. Retrieved from [Link]
-
Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]
-
Moreno, F., & Lissi, E. A. (1998). New fluorescent octadecapentaenoic acids as probes of lipid membranes and protein-lipid interactions. Biochemistry, 37(20), 7297-7306. Retrieved from [Link]
-
Revol-Cavalier, J., Quaranta, A., & Newman, J. W. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 125(1), 1-90. Retrieved from [Link]
-
eScholarship. (n.d.). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from [Link]
-
Fatplants. (n.d.). 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- (alpha-linolenic acid). Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of 3, 6, 9, 12, 15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Enzymatic purification of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,6,9,12,15-Octadecapentaenoic acid | C18H26O2 | CID 5312510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid | C18H26O2 | CID 5312511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PlantFAdb: 18:3-delta-9c,12c,15c; alpha-linolenic acid; 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-; 9,12,15-Octadecatrienoic acid, (Z,Z,Z)-; Linolenic acid; (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid; (Z,Z,Z)-Octadeca-9,12,15-trienoic acid; (all-Z)-9,12,15-Octadecatrienoic acid; 9,12,15-all-cis-Octadecatrienoic acid; 9-cis,12-cis,15-cis-Octadecatrienoic acid; 9Z,12Z,15Z-Octadecatrienoic acid; all-cis-9,12,15-Octadecatrienoic acid; alpha-Linolenic acid; cis,cis,cis-9,12,15-Octadecatrienoic acid; cis-9,cis-12,cis-15-Octadecatrienoic acid; cis--delta-9,12,15-Octadecatrienoic acid; -alpha--Linolenic acid [fatplants.net]
- 11. mdpi.com [mdpi.com]
- 12. US9796658B2 - Production and purification of esters of polyunsaturated fatty acids - Google Patents [patents.google.com]
- 13. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 14. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
in vitro assay techniques for testing 18:5n-3 anti-inflammatory activity
Introduction & Scope
Octadecapentaenoic acid (18:5n-3) is a rare, highly unsaturated fatty acid (HUFA) predominantly found in photosynthetic dinoflagellates (e.g., Karenia brevis, Amphidinium carterae) and cold-water haptophytes. While Eicosapentaenoic acid (EPA, 20:5n-3) and Docosahexaenoic acid (DHA, 22:6n-3) are the industry standards for anti-inflammatory PUFAs, 18:5n-3 presents a unique pharmacological profile due to its shorter carbon chain yet high degree of unsaturation (5 double bonds).
The Technical Challenge: The primary barrier to testing 18:5n-3 is oxidative instability . With five methylene-interrupted double bonds in an 18-carbon chain, this molecule undergoes rapid peroxidation in standard cell culture media, generating reactive aldehydes (e.g., 4-HNE) that cause cytotoxicity, confounding anti-inflammatory readouts.
This guide details a validated workflow to solubilize, stabilize, and assay 18:5n-3 in macrophage models, distinguishing true immunomodulation from oxidative stress artifacts.
Critical Reagent Preparation: The BSA-Fatty Acid Complex
Stop. Do not dissolve 18:5n-3 directly in DMSO or Ethanol and add it to cell culture media. This causes precipitation and rapid oxidation. You must create a BSA-Conjugate .
Rationale: Albumin (BSA) possesses high-affinity binding sites for fatty acids (FAs), mimicking physiological transport. This prevents the "detergent effect" of free FAs and shields the double bonds from oxidation.
Protocol: 18:5n-3:BSA Conjugation (5:1 Molar Ratio)
Materials:
-
18:5n-3 (neat oil or ethanol stock, purged with Argon).
-
Fatty Acid-Free (FAF) BSA (low endotoxin grade is critical).
-
Sterile PBS or 150 mM NaCl.
-
Nitrogen or Argon gas source.
Step-by-Step:
-
Prepare BSA Stock (20%): Dissolve FAF-BSA in PBS at 37°C. Filter sterilize (0.22 µm).
-
Prepare Fatty Acid Stock:
-
Calculate the mass of 18:5n-3 needed for a 10 mM final stock.
-
Dissolve 18:5n-3 in a minimal volume of 0.1 M NaOH or Ethanol (max 0.5% final vol).
-
Crucial: If using NaOH, heat to 70°C for 5 mins to saponify. If using Ethanol, keep at 37°C.
-
-
Conjugation:
-
While stirring the BSA solution at 37°C, add the FA solution dropwise .
-
The solution may turn transiently cloudy but should clear as BSA binds the lipid.
-
Incubate at 37°C for 1 hour under a stream of Nitrogen gas to prevent oxidation.
-
-
Storage: Aliquot into light-protected tubes, overlay with Nitrogen, and store at -20°C (up to 2 weeks) or -80°C (up to 3 months).
Experimental Workflow Visualization
The following diagram outlines the critical path from compound preparation to data acquisition.
Figure 1: Validated workflow for testing highly unsaturated fatty acids (HUFAs) in vitro. Note the emphasis on BSA conjugation prior to cell exposure.
Assay Protocols
Assay A: Nitric Oxide (NO) Inhibition Screen (Griess Assay)
Purpose: NO is a stable proxy for inflammation produced by iNOS. This is the primary high-throughput screen.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Aspirate media. Add fresh media containing 18:5n-3:BSA conjugate (0, 10, 25, 50, 100 µM). Include a BSA-only vehicle control .
-
Incubation: 2 hours pre-treatment allows membrane incorporation.
-
-
Stimulation: Add LPS (final conc. 100 ng/mL) to all wells except "Negative Control." Incubate 18–24 hours.
-
Collection: Transfer 100 µL supernatant to a fresh plate.
-
Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Incubate 10 min in dark.
-
Read: Measure Absorbance at 540 nm.
-
Viability Check (Mandatory): Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction isn't due to cell death.
Assay B: Mechanistic Validation (NF-κB Translocation)
Purpose: To determine if 18:5n-3 blocks the nuclear translocation of the p65 subunit, a key inflammatory switch.
-
Setup: Seed cells on glass coverslips or imaging-compatible plates.
-
Pulse Treatment: Treat with 18:5n-3 (50 µM) for 2 hours, then LPS (1 µg/mL) for 30 minutes (translocation is rapid).
-
Fixation: 4% Paraformaldehyde (15 min).
-
Staining:
-
Primary Ab: Anti-NF-κB p65 (Rabbit).
-
Secondary Ab: Alexa Fluor 488 (Goat anti-Rabbit).
-
Nuclear Stain: DAPI (Blue).
-
-
Analysis: Confocal microscopy.
Mechanistic Pathway & Intervention Points
18:5n-3 is hypothesized to act via competitive inhibition of COX-2 and modulation of TLR4 signaling.
Figure 2: Signaling cascade showing putative inhibition points of 18:5n-3: TLR4 interference (membrane fluidity) and PPAR-γ mediated transrepression of NF-κB.[10]
Data Presentation & Analysis
When reporting results, normalize data to the LPS + Vehicle control (set to 100%).
Table 1: Example Data Layout for NO Inhibition
| Treatment Group | Conc. (µM) | Absorbance (540nm) | NO Production (%) | Cell Viability (%) | Interpretation |
| Control | 0 | 0.05 | 2.5 | 100 | Baseline |
| LPS + Vehicle | 0 | 0.85 | 100.0 | 98 | Full Inflammation |
| LPS + 18:5n-3 | 10 | 0.78 | 91.7 | 99 | No Effect |
| LPS + 18:5n-3 | 25 | 0.55 | 64.7* | 97 | Moderate Inhibition |
| LPS + 18:5n-3 | 50 | 0.25 | 29.4** | 95 | Potent Inhibition |
| LPS + 18:5n-3 | 100 | 0.10 | 11.7*** | 45 | Cytotoxic (False Positive) |
Note: In this example, the 100 µM dose is invalid due to toxicity (<80% viability).
References
-
Miyake, Y., et al. (2005). "Isolation and identification of anti-inflammatory galactolipids from the dinoflagellate Karenia mikimotoi." Journal of Natural Products.
-
Calder, P. C. (2013). "n-3 Fatty acids, inflammation and immunity: new mechanisms to explain old actions." Proceedings of the Nutrition Society.
-
Luo, C., et al. (2022). "Preparation of BSA complexed free fatty acids for in vitro studies." Protocols.io.
-
Oh, Y. C., et al. (2018). "Anti-inflammatory effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells."[10] Mediators of Inflammation.[11][12]
-
Bruno, A., et al. (2005). "Selective in vivo anti-inflammatory action of the galactolipid monogalactosyldiacylglycerol."[3][6] European Journal of Pharmacology.
Sources
- 1. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Glycolipids and a Polyunsaturated Fatty Acid Methyl Ester Isolated from the Marine Dinoflagellate Karenia mikimotoi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective in vivo anti-inflammatory action of the galactolipid monogalactosyldiacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. n-3 Fatty acids, inflammation and immunity: new mechanisms to explain old actions | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Isolation of Octadecapentaenoic Acid (18:5n-3) Isomers via Silver Ion Chromatography
Abstract & Introduction
Octadecapentaenoic acid (18:5n-3) is a rare, highly unsaturated fatty acid (HUFA) predominantly found in photosynthetic dinoflagellates (e.g., Karenia brevis, Amphidinium carterae) and haptophytes. Unlike the common eicosapentaenoic acid (EPA, 20:5n-3), 18:5n-3 possesses a unique
Standard C18 Reversed-Phase HPLC separates lipids primarily by hydrophobicity (chain length). In such systems, 18:5n-3 often co-elutes with shorter chain or less unsaturated fatty acids, making isolation of pure isomers impossible.
Silver Ion Chromatography (Argentation Chromatography) is the only definitive technique for resolving 18:5n-3 isomers. This method utilizes the ability of silver ions (Ag
Mechanism of Action
The separation relies on the formation of a weak, reversible complex between Ag
Retention Logic (The "Counter-Intuitive" Rule)
In Silver Ion Chromatography, retention is governed by:
-
Number of Double Bonds: Retention increases exponentially with the number of double bonds. (18:5 retains longer than 18:4).[2][3]
-
Geometry: cis double bonds form stronger complexes than trans bonds due to steric accessibility.
-
Chain Length (Secondary Effect): For the same number of double bonds, shorter chains form more stable complexes than longer chains due to higher electron density per unit volume.
-
Critical Insight:18:5n-3 elutes AFTER 20:5n-3 (EPA). This is the opposite of Reversed-Phase HPLC.
-
Visualization: The Argentation Interaction
Caption: Ag+ ions discriminate based on pi-electron density and steric geometry. 18:5n-3 (all-cis) binds most strongly.
Protocol 1: Sample Preparation (Critical)
Warning: The
Reagents
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene) as an antioxidant.
-
Derivatization Reagent: 0.5 M Sodium Methoxide (NaOCH
) in anhydrous methanol. -
Neutralization: 1 M Acetic Acid in water.
Step-by-Step Workflow
-
Lipid Extraction: Extract total lipids from dinoflagellate biomass (e.g., Karenia brevis) using the modified Folch method. Keep on ice.
-
Base-Catalyzed Transesterification:
-
Dissolve 10 mg lipid extract in 1 mL dry toluene.
-
Add 2 mL 0.5 M NaOCH
. -
Vortex and incubate at Room Temperature (25°C) for 10 minutes. Do not heat.
-
-
Quench & Partition:
-
Add 1 mL 1 M Acetic Acid (to neutralize).
-
Add 2 mL Hexane and 2 mL water.
-
Centrifuge (2000 x g, 2 min). Collect the upper Hexane layer containing Fatty Acid Methyl Esters (FAMEs).
-
-
Dry: Evaporate hexane under a gentle stream of Nitrogen. Re-dissolve in Mobile Phase A (Hexane).
Protocol 2: Ag-HPLC Method (The Gold Standard)
This method uses a cation-exchange column loaded with silver ions.[1][4] While "ChromSpher Lipids" columns were the historic standard, they are often unavailable. This protocol applies to modern Silver-Loaded SCX (Strong Cation Exchange) columns (e.g., Nucleosil SA-Ag or Phenomenex Luna SCX loaded with AgNO
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Ag-Loaded SCX (250 x 4.6 mm, 5 µm) | Pre-load SCX column by flushing with 10% AgNO |
| Temp | 20°C - 25°C | Lower temp improves resolution of geometric isomers. |
| Flow Rate | 1.0 mL/min | |
| Detection | ELSD (Evaporative Light Scattering) | Preferred. UV at 205-210 nm is possible but baseline drifts with gradients. |
| Mobile Phase A | Hexane : Acetonitrile (99.9 : 0.1) | Non-polar baseline. |
| Mobile Phase B | Hexane : Acetonitrile (90 : 10) | Polar modifier to elute HUFAs. |
Gradient Table[3][5]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 100 | 0 | Injection |
| 5.0 | 100 | 0 | Isocratic Hold (Elute Saturates/Monoenes) |
| 40.0 | 0 | 100 | Linear Ramp (Elute PUFAs) |
| 45.0 | 0 | 100 | Hold (Elute 18:5n-3) |
| 50.0 | 100 | 0 | Re-equilibration |
Expected Elution Order:
-
Saturates (16:0, 18:[5]0) - Elute at solvent front
-
Monoenes (18:1)
-
Dienes (18:2)
-
Trienes (18:3)
-
Tetraenes (18:4n-3)
-
Pentaenes (20:5n-3 EPA)
-
18:5n-3 (Target) - Elutes last due to highest unsaturation density.
-
Hexaenes (22:6n-3 DHA) - May co-elute or elute slightly after 18:5 depending on specific Ag-load.
Protocol 3: Ag-TLC (Preparative Alternative)
For labs without Ag-HPLC, Thin Layer Chromatography is highly effective for purifying milligram quantities.
-
Plate Prep: Dip Silica Gel 60 plates in 10% (w/v) AgNO
in Acetonitrile. Air dry in dark for 30 mins. Activate at 110°C for 1 hour. -
Mobile Phase: Hexane : Diethyl Ether (80 : 20) for HUFA separation.
-
Development: Run the plate in the dark (Ag+ is light sensitive).
-
Visualization: Spray with 0.2% 2,7-dichlorofluorescein in ethanol. View under UV light.[5]
-
Saturates: Migrate near top (Rf ~ 0.8).
-
18:5n-3: Migrates near bottom (Rf ~ 0.1 - 0.2), below EPA.
-
-
Recovery: Scrape the 18:5n-3 band. Extract silica with Hexane:Ether (1:1).
Experimental Workflow Diagram
Caption: End-to-end workflow emphasizing base-catalyzed methylation to preserve the Delta-3 bond.
System Suitability & Troubleshooting
To ensure the system is valid before running precious samples:
-
Resolution Check: Inject a standard mixture of Methyl Stearate (18:0), Methyl Linolenate (18:3), and Methyl Eicosapentaenoate (20:5).
-
Requirement: Baseline separation between 18:3 and 20:5.
-
-
Silver Bleed: If retention times decrease over consecutive runs, the Ag+ is leaching.
-
Fix: Regenerate the column by injecting 1 mL of 0.1 M AgNO
in water/methanol, followed by extensive equilibration with Hexane.
-
-
Isomer Verification: If you see a "shoulder" peak eluting immediately before the main 18:5n-3 peak, this is likely the trans isomer (often
3-trans), generated by heat stress during extraction.
References
-
Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.). Oily Press. [Link]
-
Nikolova-Damyanova, B. (2019).[5][6] Silver Ion Chromatography and Lipids. AOCS Lipid Library. [Link]
-
Joseph, J. D. (1975). Identification of 3, 6, 9, 12, 15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates. Lipids, 10(7), 395-403. [Link]
-
Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012).[4] Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols—2001 to 2011.[4] Analytical Sciences, 28(9), 837-844. [Link]
-
Breuer, B., Stuhlfauth, T., & Fock, H. (1987). Separation of fatty acids by silver ion high-performance liquid chromatography. Journal of Chromatographic Science, 25(7), 302-306. [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. Targeted Isolation of ω-3 Polyunsaturated Fatty Acids from the Marine Dinoflagellate Prorocentrum lima Using DeepSAT and LC-MS/MS and Their High Activity in Promoting Microglial Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. aocs.org [aocs.org]
- 6. aocs.org [aocs.org]
Application Note: High-Resolution qNMR Profiling of Octadecapentaenoic Acid (18:5n-3) in Algal Galactolipids
Here is a detailed Application Note and Protocol for the quantification of octadecapentaenoic acid (18:5n-3) in galactolipids using qNMR.
Executive Summary
Octadecapentaenoic acid (18:5n-3, OPA) is a rare, highly unsaturated fatty acid primarily synthesized by marine dinoflagellates (e.g., Karenia, Gymnodinium) and cold-water haptophytes. Unlike common PUFAs, OPA possesses a
This protocol details a non-destructive Quantitative Nuclear Magnetic Resonance (qNMR) method to quantify OPA directly within the galactolipid matrix (MGDG/DGDG). By leveraging the unique chemical shift of the
Scientific Principle & Signal Logic
The "Delta-3" Diagnostic Challenge
Standard polyunsaturated fatty acids (PUFAs) like EPA and DHA possess a methylene-interrupted sequence starting at
However, 18:5n-3 initiates unsaturation at Carbon 3. This places the C2 protons between a carbonyl group and a double bond (
Quantification Logic
The method relies on the molar ratio between the unique 18:5n-3 signal and the galactolipid headgroup signals.
Where:
- = Integral area.
- = Number of protons contributing to the signal (2 for the C2 methylene).
- = Molar concentration of the Internal Standard.
Materials & Equipment
Reagents
-
Extraction Solvent: Chloroform (HPLC grade), Methanol (HPLC grade).
-
NMR Solvent: CDCl
(99.8% D) and CD OD (99.8% D). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or 1,3,5-Trimethoxybenzene (TMB).
-
Recommendation: Use TCNB (
7.9 ppm) to avoid overlap with sugar moieties.
-
-
Antioxidant: Butylated hydroxytoluene (BHT), 0.01% w/v.
Equipment
-
NMR Spectrometer: 600 MHz (recommended) or 500 MHz equipped with a CryoProbe for enhanced sensitivity.
-
Solid Phase Extraction (SPE): Silica cartridges (500 mg / 6 mL).
-
Centrifuge: Refrigerated (4°C).
Experimental Workflow
Workflow Diagram
Caption: Step-by-step workflow for isolating galactolipids and preparing them for qNMR analysis to prevent 18:5n-3 degradation.
Detailed Protocol
Step 1: Lipid Extraction (Modified for Stability)
-
Weigh 50–100 mg of lyophilized algal biomass into a glass centrifuge tube.
-
Add 3 mL of solvent mixture CHCl
:MeOH (1:2 v/v) containing 0.01% BHT. -
Vortex for 1 min and sonicate for 5 min on ice.
-
Add 1 mL CHCl
and 1 mL H O to induce phase separation. -
Centrifuge at 3,000 x g for 5 min at 4°C.
-
Collect the lower organic phase. Re-extract the pellet once to maximize yield.
Step 2: Galactolipid Enrichment (SPE)
Why this matters: Neutral lipids (TAGs) can crowd the spectrum. Enrichment isolates MGDG/DGDG.
-
Condition a Silica SPE cartridge with 6 mL CHCl
. -
Load the lipid extract.
-
Wash: Elute neutral lipids with 10 mL CHCl
. Discard. -
Elute: Elute Galactolipids (GLs) with 10 mL Acetone:Methanol (9:1 v/v) .
-
Evaporate the GL fraction under a gentle stream of Nitrogen. Do not heat above 30°C.
Step 3: NMR Sample Preparation
-
Prepare the NMR Solvent Master Mix :
-
CDCl
: CD OD (2:1 v/v). -
Internal Standard (TCNB) at exactly 1.00 mM.
-
-
Dissolve the dried GL residue in 600 µL of the Master Mix.
-
Transfer immediately to a high-quality 5mm NMR tube.
Step 4: Acquisition Parameters
-
Pulse Sequence: zg30 (30° excitation pulse) or zg (90° pulse).
-
Relaxation Delay (d1): Must be
of the slowest relaxing signal (usually the IS). Recommended: 10–15 seconds . -
Scans (ns): 64 or 128 (for adequate S/N ratio).
-
Temperature: 298 K (25°C).
-
Spectral Width: -2 to 14 ppm.
Data Analysis & Integration
Spectral Assignment Table
The following chemical shifts are critical for the specific quantification of 18:5n-3 in a galactolipid background (Solvent: CDCl
| Moiety | Proton Assignment | Chemical Shift ( | Multiplicity | Integration Target |
| Internal Standard | TCNB (Aromatic H) | 7.90 | Singlet | Reference (Set to 1.00) |
| 18:5n-3 Specific | 3.15 – 3.25 | Multiplet | Target for 18:5 | |
| General PUFA | Bis-allylic ( | 2.80 – 2.85 | Multiplet | Total PUFA check |
| n-3 Terminus | Terminal Methyl ( | 0.96 – 0.99 | Triplet | Total n-3 check |
| MGDG Headgroup | H-1 (Anomeric Galactose) | 3.85 – 3.90 | Doublet | Total MGDG Moles |
| DGDG Headgroup | H-1 (Anomeric Galactose) | 4.18 – 4.22 | Doublet | Total DGDG Moles |
| Olefinic | Vinyl Protons ( | 5.30 – 5.45 | Multiplet | Unsaturation Index |
Calculation Protocol
To calculate the absolute amount of 18:5n-3 (
-
: Integral of the unique
3 -methylene signal. - : Number of protons in the IS signal (1 for TCNB singlet).
- : Represents the two protons at the C2 position of 18:5n-3.
Diagnostic Signal Diagram
Caption: Conceptual spectral map highlighting the unique 3.2 ppm region for 18:5n-3 quantification relative to standard lipid signals.
Troubleshooting & Validation
-
Signal Overlap: If the 3.2 ppm region overlaps with phosphatidylethanolamine (PE) headgroup signals (often ~3.1 ppm), ensure the SPE step effectively removed phospholipids. Galactolipids elute in acetone; phospholipids require methanol/water.
-
Shimming: The
3 signal is a multiplet. Poor shimming will broaden it into the background. Ensure linewidth at half-height < 1.0 Hz on the IS. -
Verification: The integral of the terminal methyl (0.98 ppm) should equal the sum of integrals from all n-3 fatty acids calculated individually. If 18:5n-3 is the dominant n-3 PUFA, the ratio of [0.98 ppm] to [3.2 ppm] should be roughly 3:2.
References
-
Burja, A. M., et al. (2002). Marine microbes: a novel source of PUFAs.
-
Miyake, Y., et al. (1998).[1][2] Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Establishes foundational shifts for lipid qNMR.
-
Viguier, B., et al. (1994). Glycolipids from the Red Alga Chondrus crispus. Provides NMR shift data for Galactolipid headgroups (MGDG/DGDG).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
Sources
Troubleshooting & Optimization
preventing oxidation of 3,6,9,12,15-Octadecapentaenoic acid during extraction
Technical Support Center | Application Note: #FA-185-OX Topic: Preventing Oxidation of 3,6,9,12,15-Octadecapentaenoic Acid (18:5n-3) During Extraction Status: Active | Priority: Critical Assigned Specialist: Senior Application Scientist, Lipidomics Division
Executive Summary
You are dealing with 3,6,9,12,15-Octadecapentaenoic acid (18:5n-3) , a highly labile polyunsaturated fatty acid (PUFA) predominantly found in dinoflagellates (e.g., Gymnodinium, Karenia) and cold-water galactolipids.[1]
The Challenge: With five double bonds, this molecule possesses multiple bis-allylic methylene positions (C-H bonds between double bonds). These protons are chemically fragile (bond dissociation energy ~75 kcal/mol), making them prime targets for hydrogen abstraction by free radicals. Once a radical is formed, it reacts with molecular oxygen at diffusion-controlled rates, leading to hydroperoxides, chain cleavage, and complete sample loss within minutes of cell disruption.
This guide replaces standard "cookbook" protocols with a defensive extraction strategy designed to neutralize the three enemies of 18:5n-3: Oxygen, Heat, and Transition Metals.
Module 1: Pre-Extraction Defense (The Setup)
Before touching a sample, you must establish an anoxic, antioxidant-rich environment.
Reagent Preparation
-
The Solvent System: Use a modified Bligh & Dyer (Chloroform:Methanol:Water) or Folch method.
-
Why: These systems rapidly denature lipoxygenases (LOX), enzymes released during cell lysis that actively catalyze PUFA oxidation.
-
Modification: All solvents must be degassed (sparged with N₂ for 15 min) and pre-chilled to -20°C.
-
-
The Antioxidant Shield:
-
Primary: Butylated Hydroxytoluene (BHT) at 0.05% (w/v) (approx. 2.3 mM) in the organic solvent.[2][3]
-
Why: BHT acts as a radical scavenger, donating a hydrogen atom to lipid radicals (
) to terminate the propagation chain before it destroys the 18:5n-3 backbone. -
Note: Vitamin E (α-tocopherol) is an alternative but can interfere with some chromatographic baselines.
-
Glassware & Hardware
-
No Plastics: Use glass or Teflon (PTFE) only. Phthalates from plastics leach into chloroform and contaminate GC/MS signals.
-
Amber Glass: 18:5n-3 is photo-labile. If amber glassware is unavailable, wrap clear tubes in aluminum foil.
-
Acid Wash: All glassware should be acid-washed to remove traces of transition metals (Fe²⁺, Cu²⁺), which catalyze Fenton reactions that generate hydroxyl radicals.
Module 2: The Extraction Workflow
Core Directive: Speed and cold are your allies. Never let the sample temperature exceed 4°C.
Step-by-Step Protocol
-
Sample Quenching:
-
Homogenization:
-
Add Chloroform (containing BHT) to achieve a ratio of 1:2 (CHCl₃:MeOH) .
-
Homogenize under a stream of Nitrogen (N₂) gas.
-
Tip: If using a sonicator, pulse in short bursts (5s on, 10s off) on ice to prevent localized heating.
-
-
Phase Separation:
-
Add Chloroform and Water to bring the final ratio to 1:1:0.9 (CHCl₃:MeOH:H₂O) .
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4°C, 2000 x g for 5 minutes.
-
-
Collection:
-
Recover the lower organic phase (containing 18:5n-3) using a glass Pasteur pipette.
-
Do not disturb the protein interface layer.
-
-
Drying:
-
Evaporate solvent under a gentle stream of Nitrogen at room temperature (20-25°C) .
-
Critical:NEVER use a rotary evaporator with a water bath >30°C. The combination of heat and vacuum can induce isomerization.
-
Workflow Visualization
Figure 1: Optimized extraction workflow for labile PUFAs emphasizing enzymatic quenching and anoxic handling.
Module 3: Derivatization (The Danger Zone)
WARNING: 18:5n-3 is highly susceptible to isomerization during standard acid-catalyzed transesterification (e.g., BF₃-Methanol at 100°C). This will cause your peak to shift or split, leading to misidentification.
Recommended Protocol: Mild Alkaline Transesterification
This method works for esterified fatty acids (GL, PL, TAG) but not free fatty acids. It avoids the acidic conditions that promote double-bond migration.
| Parameter | Standard Acid Method (BF₃/MeOH) | Recommended Base Method (NaOCH₃) |
| Reagent | 14% BF₃ in Methanol | 0.5M Sodium Methoxide in Methanol |
| Temperature | 100°C (Boiling) | Room Temperature (20°C) |
| Time | 30-60 mins | 10-15 mins |
| Risk to 18:5n-3 | High (Isomerization/Degradation) | Low (Preserves stereochemistry) |
| Target | Total FAs (including Free FAs) | Glycerolipids/Esterified FAs only |
Protocol:
-
Dissolve lipid extract in 1 mL Isooctane (or Hexane).
-
Add 50 µL of 0.5M Sodium Methoxide (NaOCH₃).
-
Vortex and let stand at room temp for 10 mins.
-
Neutralize with 50 µL of 1M Acetic Acid or solid Sodium Bisulfate.
-
Inject the Isooctane layer into GC.
Troubleshooting & FAQs
Q1: My GC peak for 18:5n-3 is missing, but I see a large "hump" or baseline noise.
-
Diagnosis: Polymerization. Your sample oxidized before injection.
-
Fix: Did you evaporate to complete dryness? Never dry completely. Leave a trace of solvent. A completely dry lipid film exposes maximum surface area to oxygen. Resuspend immediately.
Q2: I see multiple small peaks around the expected retention time.
-
Diagnosis: Thermal isomerization. You likely used high heat during extraction or acid-catalyzed methylation.
-
Fix: Switch to the Mild Alkaline derivatization method described in Module 3. Ensure your GC injector temperature is not excessively high (<250°C).
Q3: Can I store the extract at -20°C?
-
Diagnosis: Insufficient for 18:5n-3.
-
Fix: Store at -80°C . Even at -20°C, chemical oxidation proceeds slowly. Always overlay the vial with Argon (heavier than air) rather than Nitrogen (lighter than air) for long-term storage.
Q4: How do I remove the BHT before analysis?
-
Answer: You usually don't need to. BHT elutes much earlier than 18:5n-3 on standard FAME columns (e.g., DB-23, CP-Sil 88). It serves as a useful quality control marker. If it interferes, use Solid Phase Extraction (SPE) to separate, but this introduces another oxidation risk.
References
-
Svetashev, V. I., & Imbs, A. B. (2014). Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis.[6] Journal of Phycology, 50(2), 322-327.[6]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.
-
Metcalfe, L. D., & Wang, C. N. (1981). Rapid preparation of fatty acid methyl esters from lipids for gas chromatographic analysis.
-
Christie, W. W. (1993).Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 4. Mitigation of Marine Dinoflagellates Using Hydrogen Peroxide (H2O2) Increases Toxicity towards Epithelial Gill Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing GC Separation of Octadecapentaenoic Acid (18:5n-3)
Executive Summary
Octadecapentaenoic acid (18:5n-3), primarily found in dinoflagellates (e.g., Gymnodinium) and specific cold-water marine chains, presents a unique chromatographic challenge. It is structurally fragile due to its five double bonds and prone to isomerization under standard alkaline conditions. Furthermore, it frequently co-elutes with C20:1 isomers or 18:4n-3 on standard polarity columns.
This guide moves beyond basic operation, providing a causal analysis of separation failures and a self-validating protocol for optimizing column temperature programs.
Part 1: Critical Baseline Setup (Pre-Run)
Q: I am using a standard FAME method, but 18:5n-3 is undetectable or shows multiple artifact peaks. Is my column temperature too high?
A: Before adjusting the temperature, you must validate your sample preparation . The most common cause of "missing" 18:5n-3 is not thermal degradation in the column, but chemical isomerization during derivatization.
-
The Failure Mode: Standard base-catalyzed transesterification (e.g., KOH/Methanol) causes rapid isomerization of the 18:5n-3 double bond system, often shifting it to conjugated forms that elute elsewhere or degrade.
-
The Solution: You must use acid-catalyzed methylation.
-
Protocol: Use 1% H₂SO₄ or 5% HCl in methanol. Incubate at moderate temperatures (e.g., 50°C for 2 hours) rather than boiling, to preserve the polyunsaturated structure.
-
Q: Which stationary phase provides the necessary selectivity?
A: Non-polar columns (like 5% phenyl) cannot resolve 18:5n-3 from the complex marine matrix. You require high-polarity phases to leverage dipole-induced dipole interactions.
| Column Class | Phase Description | Suitability for 18:5n-3 | Notes |
| Ionic Liquid (SLB-IL111) | Extremely Polar | Gold Standard | Best for separating geometric isomers and resolving 18:5n-3 from 18:4n-3 and 20:1 isomers. |
| High Cyanopropyl (CP-Sil 88) | Biscyanopropyl polysiloxane | Excellent | Standard for detailed marine FAME profiles. Good resolution of n-3 vs n-6. |
| PEG / Wax | Polyethylene Glycol | Moderate | 18:5n-3 may co-elute with 20:1n-9 or 18:4n-3 depending on the film thickness. |
Part 2: Method Development Workflow
The following diagram outlines the logical progression for establishing a valid 18:5n-3 method.
Figure 1: Strategic workflow for 18:5n-3 analysis. Note the critical checkpoint at the derivatization stage.
Part 3: Optimizing the Temperature Program
Q: My 18:5n-3 peak is merging with 18:4n-3. How do I adjust the ramp?
A: You need to implement a "Soft Ramp" or an Isothermal Plateau in the critical elution window. 18:5n-3 elutes very late in the C18 region, often overlapping with the onset of C20s. A continuous fast ramp (e.g., 5°C/min) sweeps these compounds out simultaneously.
The "Soft Ramp" Strategy:
-
Fast Initial Ramp: Get to 140°C quickly to elute solvents and short chains.
-
Critical Window Slowdown: Between 170°C and 200°C, slow the ramp to 1–2°C/min . This maximizes the interaction time with the stationary phase polarity, allowing the number of double bonds to dictate separation (more double bonds = stronger retention on polar phases).
Recommended Parameters (Starting Point for 100m CP-Sil 88 or IL-111):
| Parameter | Setting | Rationale |
| Carrier Gas | Hydrogen (Linear Velocity: 35-40 cm/s) | H₂ provides the best efficiency at lower temperatures, preserving the thermally labile 18:5n-3. |
| Injector | 240°C (Split 1:20 to 1:50) | Do not exceed 250°C. Higher temps risk thermal degradation of HUFAs. |
| Oven Initial | 140°C (Hold 5 min) | Focuses the solvent and early peaks. |
| Ramp 1 | 140°C to 170°C @ 4°C/min | Rapid transit to the critical region. |
| Ramp 2 (Critical) | 170°C to 210°C @ 1.5°C/min | The Separation Zone. Slow ramp maximizes resolution of 18:4 / 18:5 / 20:1. |
| Final | 240°C (Hold 10-15 min) | Elutes very long chain PUFAs (C22, C24) to clean the column. |
Part 4: Troubleshooting Logic
Q: I see a peak where 18:5n-3 should be, but I am not confident. How do I confirm?
A: Reliance on retention time alone is dangerous for marine lipids.
-
Equivalent Chain Length (ECL): Calculate the ECL. On a Wax column, 18:5n-3 typically has an ECL of ~20.22 , eluting after 18:4n-3 but before 20:1n-9.
-
Mass Spectrometry (GC-MS): If using MS, look for the molecular ion (though weak). More importantly, ensure the spectra matches authentic 18:5n-3 standards (rare) or verified library data. Note that if you used base-catalyzed prep, the MS spectra will likely show a mixture of isomers.[1]
Troubleshooting Decision Tree:
Figure 2: Logic tree for diagnosing separation failures specific to HUFAs.
References
- Delmonte, P., & Rader, J. I. (2007). Evaluation of highly polar ionic liquid stationary phases for the analysis of fatty acid methyl esters.
- AOCS Official Method Ce 1i-07. (2009). Determination of Saturated, cis-Monounsaturated, and cis-Polyunsaturated Fatty Acids in Marine and Other Oils Containing Long Chain Polyunsaturated Fatty Acids. American Oil Chemists' Society.
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Artifacts in Octadecapentaenoic Acid (18:5n-3) Analysis
Status: Operational Subject: 18:5n-3 (OPA) Derivatization & Mass Spectrometry Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
Octadecapentaenoic acid (18:5n-3), primarily found in dinoflagellates (e.g., Gymnodinium, Karenia) and cold-water lipids, represents a "worst-case scenario" for mass spectrometry.[1] With five double bonds in an 18-carbon chain, it possesses extreme susceptibility to oxidative degradation and thermal isomerization .
Standard lipidomics workflows (e.g., base-catalyzed transesterification, split/splitless injection at 250°C) will destroy this analyte, producing artifacts often misidentified as isomers or shorter-chain fragments. This guide details the specific modifications required to preserve the 18:5n-3 structure.
Module 1: Sample Preparation & Derivatization
The Core Problem: Base-Catalyzed Isomerization
Unlike stable PUFAs (e.g., EPA/DHA), 18:5n-3 is highly sensitive to alkaline conditions. Standard methanolic NaOH or KOH protocols cause rapid isomerization of the double bond system, shifting the
Protocol 1.1: The "Safe" Acid-Catalyzed Methylation Use this protocol to generate Fatty Acid Methyl Esters (FAMEs) without isomerization.
-
Solubilization: Dissolve lipid extract in 1 mL Toluene (prevents phase separation).
-
Reagent Addition: Add 2 mL of 1% Sulfuric Acid in Methanol (freshly prepared).
-
Critical: Do NOT use BF3-Methanol (too harsh/Lewis acid activity causes artifacts).
-
Critical: Do NOT use base catalysts (causes double bond migration).
-
-
Incubation: Purge headspace with Argon. Cap tightly. Incubate at 50°C for 2 hours (or overnight at room temperature).
-
Note: Avoid boiling. High heat accelerates oxidation.
-
-
Extraction: Add 5 mL of 5% NaCl and extract twice with Hexane containing 0.01% BHT.
-
Neutralization: Wash hexane layer with 2% Potassium Bicarbonate to remove acid traces.
Workflow Visualization
Figure 1: Decision pathway for derivatization. Base-catalyzed methods are the primary source of 18:5n-3 isomerization artifacts.
Module 2: GC-MS Optimization (Thermal Control)
The Core Problem: Injector Thermal Degradation
The activation energy for 18:5n-3 isomerization is low. A standard split/splitless injector at 250°C acts as a reactor, converting the native all-cis form into trans isomers before they reach the column.
Required Hardware Configuration
| Parameter | Standard Setting (AVOID) | Optimized Setting (REQUIRED) | Reasoning |
| Injection Mode | Split/Splitless | Cold On-Column (COC) | Deposits liquid directly into the column; eliminates thermal shock. |
| Alt. Injection | PTV (Hot) | PTV (Solvent Vent) | If COC unavailable, inject at 40°C, vent solvent, then ramp rapidly. |
| Carrier Gas | Helium | Hydrogen | Higher linear velocity elutes 18:5n-3 faster, reducing thermal exposure time. |
| Column Phase | Wax (PEG) | Cyanopropyl (High Polarity) | e.g., BPX-70 or CP-Sil 88. Essential to separate 18:5n-3 from 22:6n-3 (DHA). |
Troubleshooting Structural Elucidation (DMOX/Picolinyl)
-
Issue: You need to locate double bonds, but DMOX derivatization requires high heat (overnight at >100°C), destroying 18:5n-3.
-
Solution: Do not use DMOX or Pyrrolidides for 18:5n-3.
-
Alternative: Use Acetonitrile Chemical Ionization (CI-MS) on the methyl ester. The acetonitrile reagent gas forms adducts that allow double bond localization without harsh chemical derivatization.
Module 3: LC-MS Optimization (Ionization Control)
The Core Problem: In-Source Fragmentation
In Electrospray Ionization (ESI), 18:5n-3 is prone to losing CO2 or water in the source, reducing the abundance of the precursor ion [M-H]-.
Optimization Guide
-
Ionization Mode: Negative Mode ESI.
-
Declustering Potential (DP): Lower by 10-15V compared to standard EPA/DHA settings.
-
Mobile Phase Additive: Use 10mM Ammonium Acetate .
Module 4: Troubleshooting & FAQs
Q1: I see a large peak just after my expected 18:5n-3 retention time. What is it?
Diagnosis: Isomerization Artifact. Cause: This is likely a trans-isomer or a conjugated isomer formed during injection. Fix:
-
Check your injector temperature.[4][5] If >200°C, switch to Cold On-Column.
-
Check your methylation method. If you used Sodium Methoxide, re-prepare using H2SO4/MeOH.
Q2: My 18:5n-3 peak is missing, but I see M+16 and M+32 peaks.
Diagnosis: Oxidation (Epoxides/Hydroperoxides). Cause: Sample exposure to air during dry-down steps. Fix:
-
Never dry samples completely to a crust; leave a thin film of solvent.
-
Add 50 ppm BHT to all solvents.
-
Use Nitrogen or Argon blow-down, never compressed air.
Q3: Can I use FAME standards to validate my retention time?
Answer: Yes, but exercise caution. Commercial "PUFA No. 3" mixes often contain 18:5n-3, but the standard itself degrades in the ampoule over time. Validation: Always verify the standard against a fresh extract of Gymnodinium or Karenia brevis (known biological sources) if possible, or use a high-resolution MS to confirm the exact mass (m/z 287.2016 for [M-H]-).
Artifact Diagnosis Logic Tree
Figure 2: Logical workflow for identifying the root cause of spectral artifacts.
References
- Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.). Oily Press.
-
Joseph, J. D. (1975). Identification of 3, 6, 9, 12, 15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates. Lipids, 10(7), 395-403. Link
-
Budge, S. M., & Parrish, C. C. (2003). FA determination in cold water marine samples. Lipids, 38(4), 419-422. (High-quality protocols for minimizing oxidation in marine lipids). Link
-
Agilent Technologies. (2020). Cold On-Column Inlet: User Guide. (Technical specifications for non-discriminating injection). Link
Sources
Validation & Comparative
Comparative Bioactivity Guide: 18:5n-3 (OPA) vs. Eicosapentaenoic Acid (EPA)
The following technical guide compares 3,6,9,12,15-Octadecapentaenoic Acid (18:5n-3) —a rare, hyper-unsaturated fatty acid found in marine dinoflagellates—against the clinical standard Eicosapentaenoic Acid (EPA, 20:5n-3) .
Executive Summary
Eicosapentaenoic Acid (EPA) is the industry standard for anti-inflammatory therapeutics, acting as a precursor to E-series resolvins and modulating membrane fluidity in a safe, metabolically integrated manner. 3,6,9,12,15-Octadecapentaenoic Acid (18:5n-3) is a potent, ecologically significant analog found primarily in dinoflagellates (e.g., Karenia, Gymnodinium). While structurally similar to EPA, its bioactivity is distinct: it exhibits ion-channel inhibitory properties and cytotoxicity often associated with harmful algal blooms, rather than the cytoprotective resolution pathways of EPA. Its extreme unsaturation density (5 double bonds in an 18-carbon chain) makes it a "super-unsaturated" lipid with high oxidation susceptibility, limiting its direct pharmaceutical utility but highlighting its potential as a specialized cytotoxic agent or membrane disruptor.
Chemical & Structural Divergence
The fundamental difference lies in the Unsaturation Density (double bonds per carbon length). 18:5n-3 packs the same number of double bonds as EPA into a shorter chain, creating a molecule with extreme conformational rigidity and susceptibility to peroxidation.
| Feature | 18:5n-3 (Octadecapentaenoic Acid) | EPA (Eicosapentaenoic Acid) |
| Nomenclature | all-cis-3,6,9,12,15-octadecapentaenoic acid | all-cis-5,8,11,14,17-eicosapentaenoic acid |
| Formula | C18:H26:O2 | C20:H30:O2 |
| Omega Series | Omega-3 (n-3) | Omega-3 (n-3) |
| Primary Source | Dinoflagellates (Gymnodinium, Karenia), Haptophytes | Marine Fish, Diatoms (Phaeodactylum), Nannochloropsis |
| Cellular Role | Chloroplast Galactolipids (MGDG/DGDG) | Membrane Phospholipids, Eicosanoid Precursor |
| Oxidation Risk | Extreme (High density of bis-allylic protons) | High (Standard PUFA handling required) |
Structural Visualization (Graphviz)
The following diagram illustrates the biosynthetic divergence and structural relationship.
Figure 1: Divergent biosynthetic pathways. In dinoflagellates, 18:5n-3 is a terminal product or chloroplast lipid, whereas EPA is the product of chain elongation in standard omega-3 metabolism.
Bioactivity Comparison
A. Anti-Inflammatory vs. Cytotoxic Mechanisms
While EPA acts as a substrate for pro-resolving mediators, 18:5n-3 acts as a direct membrane modulator and, in high concentrations, a toxin.
| Mechanism | EPA (20:5n-3) | 18:5n-3 (OPA) |
| Primary Mode | Substrate Competition: Competes with Arachidonic Acid (AA) for COX/LOX enzymes. | Membrane Perturbation: Alters lipid bilayer curvature and fluidity more drastically than EPA due to shorter chain length. |
| Signaling | Precursor to Resolvin E1, E2, E3 (halts neutrophil infiltration). | Inhibitor of Vacuolar H+-ATPase and Na+/K+-ATPase (leads to intracellular acidification). |
| Toxicity | Low. Selectively induces apoptosis in cancer cells (ferroptosis). | High. Associated with fish kills in Gymnodinium blooms via gill tissue necrosis. |
| Immunomodulation | Reduces TNF-α, IL-6 via PPAR-γ activation. | Glycolipids containing 18:5n-3 show macrophage modulation, but free FA is often cytotoxic. |
Key Insight: Research indicates that 18:5n-3 isolated from Gymnodinium cf.[1] mikimotoi inhibits pH regulation in hepatocytes, causing cellular acidification. This is a distinct toxicological mechanism not observed with EPA, which generally stabilizes cell membranes.
B. Experimental Data: Potency & Stability
In comparative assays, the stability of the molecule dictates the experimental outcome. 18:5n-3 degrades rapidly, often confounding results unless strict anaerobic conditions are maintained.
-
ATPase Inhibition (Trout Hepatocytes):
-
Oxidative Stability (Induction Time):
-
18:5n-3: < 1 hour (at 25°C, air exposure).
-
EPA: ~3-5 hours (at 25°C, air exposure).
-
Experimental Protocols
To validate the bioactivity of 18:5n-3 versus EPA, researchers must employ protocols that account for the extreme instability of 18:5n-3.
Protocol A: Isolation & Purification of 18:5n-3
Since 18:5n-3 is not widely commercially available as a pure standard, it must often be isolated from algal cultures.
-
Source: Cultivate Karenia mikimotoi or Amphidinium carterae at 18°C.
-
Extraction: Use the Bligh & Dyer method modified with 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.
-
Fractionation:
-
Load lipid extract onto a silica gel column.
-
Elute neutral lipids with chloroform.
-
Elute Galactolipids (MGDG/DGDG) —the primary reservoir of 18:5n-3—with Acetone/Methanol (9:1).
-
-
Saponification: Hydrolyze galactolipids under Argon atmosphere using 0.5M KOH in methanol (4°C, 2 hours).
-
Purification: Isolate Free Fatty Acids (FFA) via HPLC (C18 column) using an Acetonitrile/Water gradient. Critical: Collect fractions into vials containing Argon and store at -80°C immediately.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Compare the IC50 of 18:5n-3 vs EPA in HepG2 cells.
-
Preparation: Dissolve FA standards in Ethanol (max 0.1% final concentration).
-
Dosing: Treat cells with 0, 10, 25, 50, 100 µM of EPA or 18:5n-3.
-
Incubation: 24 hours. Note: For 18:5n-3, media must be replaced every 6 hours or supplemented with antioxidants (e.g., Vitamin E) to distinguish FA activity from oxidation product toxicity.
-
Readout: Measure absorbance at 570 nm.
-
Expectation: 18:5n-3 will likely show a lower IC50 (higher toxicity) due to rapid membrane disruption and oxidative stress induction compared to EPA.
Mechanistic Pathway Visualization
The following diagram details the specific mechanism by which 18:5n-3 exerts its unique bioactivity compared to the standard EPA pathway.
Figure 2: Mechanistic divergence. EPA integrates into enzymatic resolution pathways, whereas 18:5n-3 targets ion pumps and degrades into reactive oxidation products.
References
-
Sola, D., et al. (1999). Toxicity of fatty acid 18:5n3 from Gymnodinium cf.[1] mikimotoi: II. Intracellular pH and K+ uptake in isolated trout hepatocytes. Journal of Applied Toxicology.[1] Link
-
Venn-Watson, S., et al. (2022).[4] Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems.[3][5] PLOS ONE.[5] Link
-
Kumagai, T., et al. (2000). Newly recognized cytotoxic effect of conjugated trienoic fatty acids on cultured human tumor cells.[6] Cancer Letters. Link
-
Burdge, G.C. (2006). Metabolism of alpha-linolenic acid in humans.[7][8][9][10][11][12] Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
-
Miyashita, K., et al. (2019). Fatty Acids of Marine Mollusks: Impact of Diet, Bacterial Symbiosis and Biosynthetic Potential. Marine Drugs. Link
-
Adarme-Vega, T.C., et al. (2012). Microalgal biofactories: a promising approach towards sustainable omega-3 fatty acid production. Microbial Cell Factories. Link
Sources
- 1. Toxicity of fatty acid 18:5n3 from Gymnodinium cf. mikimotoi: II. Intracellular pH and K+ uptake in isolated trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Newly recognized cytotoxic effect of conjugated trienoic fatty acids on cultured human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and functional effects of plant-derived omega-3 fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of GC-MS Methods for 18:5n-3 Identification in Algae
For researchers and drug development professionals, the accurate identification and quantification of novel bioactive compounds are paramount. Algae represent a rich, sustainable source of unique polyunsaturated fatty acids (PUFAs), among which are very-long-chain PUFAs like octadecapentaenoic acid (18:5n-3). This C18 fatty acid, with its five double bonds, presents significant analytical challenges due to its structural complexity and potential for isomerization. Ensuring the data generated is accurate, reliable, and defensible requires a rigorously validated analytical method.
This guide provides an in-depth technical framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods tailored for the analysis of 18:5n-3 in complex algal matrices. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a self-validating system that ensures scientific integrity from sample preparation to final data analysis.
The Analytical Challenge: Why 18:5n-3 Requires a Validated Method
The primary challenge in analyzing 18:5n-3 lies in its high degree of unsaturation and the presence of numerous positional and geometric isomers in biological samples. Standard chromatographic methods may fail to resolve these isomers, leading to inaccurate quantification. Furthermore, the algal matrix itself is complex, containing pigments, sterols, and other lipids that can interfere with analysis. Therefore, a validated GC-MS method is not merely a regulatory formality but a scientific necessity to ensure specificity, sensitivity, and accuracy.
Pillar 1: Establishing a Robust Analytical Workflow
A successful validation rests upon a well-designed and consistent analytical workflow. Each step must be optimized and controlled to minimize variability. The general workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.[1][2]
Sources
Technical Comparison: Chromatographic Separation and Retention Behavior of Octadecapentaenoic Acid (18:5n-3) vs. Stearidonic Acid (18:4n-3)
Executive Summary
In lipidomic profiling, particularly of marine dinoflagellates and cold-water algal species, the separation of Octadecapentaenoic acid (18:5n-3) and Stearidonic acid (SDA, 18:4n-3) presents a specific chromatographic challenge. While both are 18-carbon n-3 polyunsaturated fatty acids (PUFAs), the presence of the additional double bond in 18:5n-3 significantly alters its interaction with stationary phases and its thermal stability.
Key Distinction: On high-polarity cyanopropyl columns (e.g., DB-23), 18:5n-3 elutes after SDA (18:4n-3) due to stronger
Physicochemical Profile & Separation Mechanism[1][2]
To understand the retention behavior, we must first analyze the structural differences that drive chromatographic separation.
Table 1: Comparative Physicochemical Properties
| Feature | Stearidonic Acid (SDA) | Octadecapentaenoic Acid (18:5n-3) |
| Systematic Name | all-cis-6,9,12,15-octadecatetraenoic acid | all-cis-3,6,9,12,15-octadecapentaenoic acid |
| Shorthand | 18:4n-3 | 18:5n-3 |
| Molecular Weight (FAME) | 290.44 g/mol | 288.42 g/mol |
| Double Bonds | 4 | 5 |
| Primary Source | Hemp, Echium, Fish Oil | Dinoflagellates (Karenia, Gymnodinium) |
| Thermal Stability | Moderate | Low (Prone to cyclization >230°C) |
The Mechanism of Separation[1]
In Gas Chromatography (GC) using FAMEs (Fatty Acid Methyl Esters), separation is governed by two opposing forces:
-
Vapor Pressure (Boiling Point): Generally decreases with unsaturation. 18:5n-3 has a slightly lower boiling point than SDA.
-
Polarity (Dipole-Dipole Interaction): Increases with unsaturation. The
-electrons of the double bonds interact with the polar stationary phase.
Expert Insight: On non-polar columns (e.g., DB-5), boiling point dominates, and these two may co-elute or elute very closely. However, lipid analysts almost exclusively use polar phases (PEG/Wax or Cyanopropyl). On these phases, the Polarity factor dominates.[1] The 5th double bond in 18:5n-3 acts as an "anchor," significantly increasing its retention time (RT) relative to SDA.
Chromatographic Retention Data
The following data illustrates the relative elution order. Note that absolute retention times vary by column length and flow rate, so Equivalent Chain Length (ECL) is the preferred metric for comparison.
Table 2: Relative Elution & ECL Values (Polar Phases)
| Stationary Phase Type | Column Example | Elution Order | Estimated ECL (approx) | Separation Note |
| Polyethylene Glycol (PEG) | Supelcowax 10, DB-Wax | 18:3 < 18:4 < 18:5 | SDA: ~19.6 | 18:5n-3 elutes late, often risking overlap with 20:0 or 20:1 isomers. |
| Cyanopropyl (High Polarity) | DB-23, SP-2560 | 18:3 < 18:4 < 18:5 | SDA: ~19.8 18:5: >20.2 | Best Resolution. The high polarity pulls 18:5n-3 well away from SDA, pushing it towards the C20 region. |
| Ionic Liquid (Ultra-High) | SLB-IL111 | 18:4 << 18:5 | N/A | Extreme separation; 18:5n-3 may elute after Arachidonic Acid (20:4n-6) depending on temperature ramp. |
Visualization: The Separation Logic
The following diagram illustrates the decision matrix for column selection and the resulting elution physics.
Figure 1: Mechanism of chromatographic separation on polar phases. The additional double bond in 18:5n-3 increases interaction with the stationary phase, causing it to elute after SDA.
Mass Spectrometry (MS) Confirmation[3][4]
Reliance on retention time alone is risky due to the rarity of 18:5n-3 standards. Mass Spectrometry (GC-MS) provides definitive identification.
Diagnostic Ions (EI Source, 70eV)
-
SDA (18:4n-3) Methyl Ester:
-
Molecular Ion (M+): m/z 290 (Distinct visible peak).
-
Base/Key Fragments: m/z 79, 67, 91 (Typical PUFA series).
-
McLafferty Ion: m/z 74.
-
-
18:5n-3 Methyl Ester:
-
Molecular Ion (M+): m/z 288 (Must be identified to confirm chain length).
-
Differentiation: The mass difference of 2 Da allows extraction of Ion Chromatograms (EIC) to resolve co-eluting peaks.
-
Warning: 18:5n-3 fragments extensively. Soft ionization (CI or FI) is recommended if the M+ peak is weak in EI mode.
-
Critical Protocol: Handling Thermal Instability
This is the most common failure point in 18:5n-3 analysis. Unlike SDA, 18:5n-3 is highly susceptible to thermal degradation in the GC injector.
The Problem: High injector temperatures (>250°C) can cause 18:5n-3 to undergo cyclization or isomerization, leading to "ghost peaks" or low recovery.
Recommended Workflow (Self-Validating System)
-
Extraction: Use cold extraction methods (e.g., Folch or Bligh & Dyer) with BHT antioxidant. Avoid heat.
-
Derivatization: Use Acid-catalyzed methylation (BF3-Methanol or HCl-Methanol) at moderate temps (e.g., 60°C for 30 mins). Avoid Base-catalyzed methods alone if free fatty acids are present, but base-catalyzed (NaOCH3) is gentler for triglycerides.
-
Injection (Crucial Step):
-
Preferred: PTV (Programmed Temperature Vaporizing) Injection. Inject cold (40°C) and ramp to 250°C to transfer sample gently.
-
Alternative: Pulsed Splitless at 220°C (Keep inlet temp as low as possible without causing discrimination).
-
Diagram: Validated Experimental Workflow
Figure 2: Optimized workflow highlighting the critical control point at the injector to prevent 18:5n-3 degradation.
References
- Ackman, R. G. (2002). Gas-Liquid Chromatography of Fatty Acids and Derivatives. In Analysis of Lipids. CRC Press.
-
Joseph, J. D. (1975). "Identification of 3,6,9,12,15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates." Lipids, 10(7), 395–403. Link (Seminal paper identifying 18:5n-3 and its elution behavior).
-
Supelco/Sigma-Aldrich. (2023). "Analyzing Fatty Acids by Capillary Gas Chromatography: Bulletin 855B." Link (Reference for ECL values on Wax/Cyanopropyl columns).
- Mansour, M. P., et al. (1999). "The fatty acid composition of 50 species of Australian marine microalgae." Algal Research.
-
Christie, W. W. (n.d.). "Mass Spectrometry of Fatty Acid Methyl Esters." LipidWeb. Link (Definitive guide on MS fragmentation of PUFAs).
Sources
Verifying the Elusive Structure of 3,6,9,12,15-Octadecapentaenoic Acid: A Senior Application Scientist's Guide to 13C NMR Interpretation
For researchers, scientists, and drug development professionals working with polyunsaturated fatty acids (PUFAs), precise structural verification is paramount. The biological activity of these molecules is intrinsically linked to the number and position of their double bonds. Among the vast array of PUFAs, 3,6,9,12,15-octadecapentaenoic acid stands out as a molecule of significant interest, yet its structural confirmation can be a nuanced challenge. This guide provides an in-depth, technically-grounded comparison of how to leverage the power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally verify the structure of this specific C18:5 isomer.
The Challenge: Differentiating Isomers in a Sea of Similarity
The primary difficulty in analyzing octadecapentaenoic acids lies in the potential for numerous positional isomers. While mass spectrometry can confirm the molecular weight and thus the elemental formula (C18H26O2), it falls short in pinpointing the exact location of the five double bonds along the eighteen-carbon chain. This is where the resolving power of 13C NMR becomes indispensable. Each carbon atom in the molecule resonates at a slightly different frequency depending on its chemical environment, providing a unique fingerprint of the molecule's structure.
The 13C NMR Fingerprint: A Comparative Approach
-
Theoretical Prediction: Utilizing established empirical rules and computational prediction tools to generate a theoretical 13C NMR spectrum for the target molecule.
-
Analogous Comparison: Comparing the predicted spectrum with the experimental spectrum of a closely related and well-characterized PUFA.
-
Isomeric Differentiation: Highlighting the key spectral differences that would arise from alternative double bond arrangements.
Theoretical 13C NMR Chemical Shifts for 3,6,9,12,15-Octadecapentaenoic Acid
Based on established chemical shift increments for functional groups in fatty acids, a predicted 13C NMR spectrum for all-cis-3,6,9,12,15-octadecapentaenoic acid is presented below. These predictions are foundational for comparison with experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| 1 (COOH) | ~179-181 | The carboxylic acid carbon is the most downfield signal. |
| 2 | ~34 | Alpha to the carbonyl group. |
| 3 | ~128-130 | Olefinic carbon. |
| 4 | ~128-130 | Olefinic carbon. |
| 5 | ~25-26 | Methylene group between two double bonds (bis-allylic). |
| 6 | ~128-130 | Olefinic carbon. |
| 7 | ~128-130 | Olefinic carbon. |
| 8 | ~25-26 | Methylene group between two double bonds (bis-allylic). |
| 9 | ~128-130 | Olefinic carbon. |
| 10 | ~128-130 | Olefinic carbon. |
| 11 | ~25-26 | Methylene group between two double bonds (bis-allylic). |
| 12 | ~128-130 | Olefinic carbon. |
| 13 | ~128-130 | Olefinic carbon. |
| 14 | ~25-26 | Methylene group between two double bonds (bis-allylic). |
| 15 | ~128-130 | Olefinic carbon. |
| 16 | ~127-129 | Olefinic carbon. |
| 17 | ~20-21 | Methylene group adjacent to a terminal double bond. |
| 18 (CH3) | ~14 | Terminal methyl group. |
Comparative Analysis with Stearidonic Acid
A powerful method for validating the predicted spectrum is to compare it with the experimental 13C NMR data of a structurally similar compound. Stearidonic acid (all-cis-6,9,12,15-octadecatetraenoic acid) is an excellent candidate, differing only by the absence of the double bond at the Δ3 position. The experimental 13C NMR data for stearidonic acid provides a solid anchor for our predictions.
| Carbon Atom | Stearidonic Acid (Experimental, ppm) | 3,6,9,12,15-Octadecapentaenoic Acid (Predicted, ppm) | Key Differentiator |
| 1 (COOH) | ~180 | ~179-181 | Minimal change |
| 2 | ~34 | ~34 | Minimal change |
| 3 | ~24-25 | ~128-130 | Signal shifts dramatically downfield due to the presence of the Δ3 double bond. |
| 4 | ~29-30 | ~128-130 | Signal shifts dramatically downfield due to the presence of the Δ3 double bond. |
| 5 | ~26 | ~25-26 | Becomes a bis-allylic carbon, likely shifting slightly upfield. |
| Olefinic Carbons | ~127-132 | ~127-130 | The overall pattern of olefinic carbons will be more complex in the target molecule. |
| 17 | ~20.6 | ~20-21 | Minor change expected. |
| 18 (CH3) | ~14.3 | ~14 | Minimal change |
The most significant and diagnostically crucial difference lies in the chemical shifts of carbons 3 and 4. In stearidonic acid, these are typical methylene carbons resonating in the 24-30 ppm range. In 3,6,9,12,15-octadecapentaenoic acid, the introduction of the Δ3 double bond transforms these into olefinic carbons, causing their signals to shift downfield into the 128-130 ppm region. This dramatic shift is a definitive marker for the presence of the double bond at this position.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To obtain reliable data for structural verification, adherence to a rigorous experimental protocol is essential. The following is a field-proven methodology for the 13C NMR analysis of fatty acids.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl3) is the most common and effective solvent for fatty acids, providing excellent solubility and a well-characterized solvent peak for reference.
-
Concentration: A concentration of 10-50 mg of the fatty acid in 0.5-0.7 mL of solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for protons) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the closely spaced signals of the olefinic carbons.
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment is the primary choice. For enhanced structural information, consider advanced techniques:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are absent. A DEPT-90 spectrum will only show signals from CH carbons.
-
2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates carbon atoms with their directly attached protons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations. These 2D techniques are powerful for unambiguous assignment of all signals.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): A sufficient relaxation delay (typically 5-10 seconds for quantitative analysis) is crucial to allow all carbon nuclei to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
-
Number of Scans: Depending on the sample concentration, the number of scans can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
Workflow for Structural Verification
The logical flow for verifying the structure of 3,6,9,12,15-octadecapentaenoic acid using 13C NMR is illustrated below.
A Senior Application Scientist's Guide to the Reproducibility of 18:5n-3 (Stearidonic Acid) Extraction Methods Across Different Laboratories
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. Stearidonic acid (SDA, 18:5n-3), an omega-3 polyunsaturated fatty acid (PUFA), is of growing interest due to its efficient conversion to eicosapentaenoic acid (EPA) in the body.[1] This makes robust and reproducible analytical methods for SDA essential for clinical trials, functional food development, and nutritional research. A critical and often underestimated source of variability in fatty acid analysis lies in the initial extraction step. This guide provides an in-depth comparison of common 18:5n-3 extraction methods, focusing on the crucial aspect of inter-laboratory reproducibility.
Foundational Extraction Methodologies for Polyunsaturated Fatty Acids
The principle of lipid extraction from biological matrices relies on the use of organic solvents to solubilize lipids and separate them from other cellular components. For PUFAs like SDA, the chosen method must not only be efficient but also gentle enough to prevent degradation through oxidation. Two seminal methods, the Folch and the Bligh & Dyer techniques, have long been considered the gold standards in lipid extraction.[2]
The Folch Method: The Exhaustive Approach
Developed in 1957, the Folch method is renowned for its thoroughness in extracting a broad spectrum of lipids.[2] It employs a chloroform-methanol mixture to create a single-phase system with the water present in the sample, ensuring comprehensive lipid solubilization.
Experimental Protocol: The Folch Method
-
Homogenization: The sample is homogenized in a 20-fold volume of chloroform:methanol (2:1, v/v).
-
Filtration: The resulting homogenate is filtered to remove solid tissue debris.
-
Washing: A salt solution (typically 0.9% NaCl) is added to the filtrate, which induces the separation of the mixture into two distinct phases.
-
Phase Separation: The mixture is centrifuged to achieve a clean separation. The lower, denser chloroform phase contains the extracted lipids, while the upper aqueous methanol phase holds the non-lipid components.
-
Lipid Recovery: The lower chloroform layer is carefully collected.
-
Drying: The solvent is evaporated from the lipid extract, usually under a stream of inert nitrogen gas to prevent oxidation.
-
Reconstitution: The dried lipid residue is redissolved in a precise volume of a suitable solvent for subsequent analytical procedures, such as gas chromatography (GC) following derivatization.
Scientific Rationale:
-
Chloroform:Methanol (2:1): This specific ratio is expertly designed to form a monophasic solvent system with the intrinsic water of the biological sample, thereby maximizing the extraction of lipids from the cellular matrix.[2]
-
Saline Wash: The introduction of the salt solution is a critical step that disrupts the single-phase system, leading to a biphasic separation. This effectively partitions the non-polar lipids into the chloroform layer while retaining water-soluble contaminants in the upper aqueous layer.[2]
The Bligh & Dyer Method: The Efficient Alternative
The Bligh & Dyer method, introduced in 1959, is a modification of the Folch technique that utilizes a significantly smaller volume of solvent. This makes it particularly advantageous for samples with a high water content.[2]
Experimental Protocol: The Bligh & Dyer Method
-
Initial Homogenization: The sample is first homogenized in a chloroform:methanol (1:2, v/v) mixture.
-
Solvent Adjustment: Chloroform and water are then added to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Phase Separation: This adjustment in solvent composition leads to the spontaneous separation of the mixture into two phases.
-
Lipid Collection: The lower chloroform phase, containing the desired lipids, is collected.
-
Solvent Removal: The chloroform is evaporated under a stream of nitrogen.
-
Sample Preparation for Analysis: The extracted lipids are reconstituted in an appropriate solvent for the final analysis.
Scientific Rationale:
-
Initial Solvent Ratio (1:2 Chloroform:Methanol): This ratio is specifically chosen to create a miscible environment with the sample's water content, facilitating an effective initial extraction.
-
Final Solvent Adjustment: The subsequent addition of chloroform and water alters the solvent polarity, forcing the separation of the lipid-rich chloroform phase from the aqueous phase.
Visualizing the Extraction Pathways
Caption: A step-by-step workflow of the Folch method for lipid extraction.
Caption: A streamlined workflow of the Bligh & Dyer lipid extraction method.
A Comparative Guide to Method Performance and Inter-Laboratory Reproducibility
The choice between the Folch and Bligh & Dyer methods often depends on the specific characteristics of the sample. However, for inter-laboratory reproducibility, the devil is in the details of the protocol's execution.
| Feature | Folch Method | Bligh & Dyer Method | Impact on Inter-Laboratory Reproducibility |
| Solvent-to-Sample Ratio | High (typically 20:1)[2] | Low (typically 3:1)[2] | Precise and consistent solvent measurements are crucial for reproducibility. |
| Ideal Sample Matrix | Broad applicability, especially for solid tissues.[2] | Particularly effective for samples with high water content.[2] | The lack of a standardized method for a specific matrix is a major source of variability. |
| Extraction Efficiency | Generally provides a more exhaustive extraction.[3] | May underestimate lipid content in samples with high lipid concentrations if the original protocol is not modified.[3][4] | Modifications to standard protocols to improve yield can introduce significant inter-laboratory differences. |
| Susceptibility to Variation | The multi-step nature can introduce variability if not strictly controlled. | The smaller solvent volumes make the method more sensitive to variations in sample water content. | Minor deviations in any step can cascade into significant differences in the final result. |
| Risk of PUFA Oxidation | The longer procedure and larger solvent volumes can increase the risk of oxidation if precautions are not taken. | The quicker protocol may offer some protection against oxidation. | Consistent use of antioxidants and inert gas is non-negotiable for reproducible PUFA analysis.[5] |
Inter-laboratory studies often reveal that even when using the same named method, variations in procedural execution can lead to significant discrepancies in results. Factors such as the type of homogenization equipment, the duration and intensity of mixing, and the exact procedure for phase separation can all contribute to this variability.
Best Practices for Ensuring Reproducible 18:5n-3 Extraction Across Laboratories
To mitigate inter-laboratory variability and ensure the generation of comparable and reliable data for 18:5n-3, the following practices are strongly recommended:
-
Detailed Standard Operating Procedures (SOPs): Laboratories should collaboratively develop and adhere to highly detailed SOPs that leave no room for ambiguity.
-
Use of Internal Standards: An appropriate internal standard should be added to each sample at the very beginning of the extraction process to account for any losses during sample workup.
-
Certified Reference Materials: The regular analysis of certified reference materials with known concentrations of 18:5n-3 is essential for validating the accuracy and precision of the entire analytical workflow.
-
Vigilant Prevention of Oxidation: The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents is a critical step.[5] Furthermore, all solvent evaporation should be performed under an inert atmosphere, such as nitrogen.
-
Harmonized Sample Handling: Protocols for sample collection, storage, and pre-treatment must be consistent across all participating laboratories.
-
Proficiency Testing: Regular participation in inter-laboratory proficiency testing schemes provides an objective assessment of a laboratory's performance and helps to identify and rectify any systematic errors.
A Blueprint for a Successful Inter-Laboratory Reproducibility Study
Caption: A logical framework for designing and executing a robust inter-laboratory study on the reproducibility of an extraction method.
Concluding Remarks
The quest for reproducible scientific data begins with the very first step of sample preparation. For a molecule of interest like 18:5n-3, the extraction method employed can be a significant source of variability that undermines the comparability of data from different laboratories. While the Folch and Bligh & Dyer methods provide a solid foundation, it is the meticulous standardization of the chosen protocol and a collective commitment to best practices that will ultimately ensure the generation of high-quality, reproducible data. By embracing these principles, the scientific community can move forward with greater confidence in the accuracy and reliability of their findings in the exciting field of omega-3 fatty acid research.
References
Sources
- 1. Frontiers | Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes [frontiersin.org]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
comparative antioxidant capacity of 18:5n-3 and 22:6n-3 (DHA)
Topic: Comparative Antioxidant Capacity & Kinetics: 18:5n-3 (Octadecapentaenoic Acid) vs. 22:6n-3 (Docosahexaenoic Acid) Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Professionals
Executive Summary: The Stability-Reactivity Paradox
In the landscape of polyunsaturated fatty acids (PUFAs), Docosahexaenoic Acid (DHA, 22:6n-3) is the established gold standard for membrane fluidity and neuroprotection. However, Octadecapentaenoic Acid (18:5n-3 or OPA) , a rare PUFA primarily isolated from dinoflagellates (e.g., Karenia, Amphidinium), presents a unique biochemical profile.
While DHA derives its antioxidant potential from a balance of sacrificial oxidation and downstream signaling (Resolvins/Protectins), 18:5n-3 exhibits hyper-reactivity . Its condensed structure—five double bonds packed into a shorter C18 chain—creates distinct steric strain and isomerization potential. This guide contrasts the "Systemic Protector" role of DHA with the "Plastidial Specialist" nature of 18:5n-3, evaluating their utility in therapeutic applications.
Part 1: Structural Basis of Antioxidant Potential
The antioxidant capacity of a PUFA is often defined by its ability to act as a sacrificial scavenger (intercepting ROS) or an inducer of electrophilic signaling (activating Nrf2). This behavior is dictated strictly by the arrangement of bis-allylic protons.
Structural Comparison
| Feature | DHA (22:6n-3) | 18:5n-3 (Octadecapentaenoic Acid) |
| Systematic Name | all-cis-4,7,10,13,16,19-docosahexaenoic acid | all-cis-3,6,9,12,15-octadecapentaenoic acid |
| Chain Length | 22 Carbons | 18 Carbons |
| Double Bonds | 6 | 5 |
| Bis-Allylic Protons | 5 sites (C6, C9, C12, C15, C18) | 4 sites (C5, C8, C11, C14) |
| First Double Bond | ||
| Primary Occurrence | Animal Phospholipids (Membranes) | Algal Galactolipids (MGDG/DGDG) |
The Kinetic Implication
Although DHA has more bis-allylic sites (5 vs. 4), suggesting higher susceptibility to hydrogen abstraction, 18:5n-3 possesses a unique instability due to the
-
DHA: The methylene-interrupted sequence starts at C4. The molecule is flexible, allowing it to coil and integrate deep into the phospholipid bilayer, protecting the membrane core.
-
18:5n-3: The unsaturation starts immediately at C3. This proximity to the carboxyl group, combined with high unsaturation density (5 DBs in C18), makes it prone to rapid isomerization and peroxidation . In laboratory settings, 18:5n-3 is notoriously difficult to analyze via gas chromatography (GC) without acid-catalyzed derivatization, as base-catalyzed methods cause immediate bond migration.
Figure 1: Comparative oxidation pathways. DHA follows a controlled breakdown often leading to bioactive mediators, whereas 18:5n-3 is prone to rapid, uncontrolled isomerization and oxidation due to the
Part 2: Comparative Efficacy (In Vitro & In Vivo)
Chemical Scavenging (Sacrificial Antioxidant Activity)
In liposomal models, PUFAs act as "antioxidants" by sacrificing themselves to protect vital proteins.
-
DHA: Exhibits superior radical scavenging capacity (ORAC/DPPH assays) simply due to the higher number of bis-allylic hydrogens (10 hydrogens in 5 CH2 groups). It effectively "quenches" radical propagation chains.
-
18:5n-3: While reactive, its shorter chain limits its ability to span the membrane bilayer effectively. Its oxidation is often too rapid to serve as a sustained buffer, leading to a "pro-oxidant" flare unless stabilized by galactolipid headgroups (MGDG).
Biological Signaling (The Nrf2 Pathway)
True antioxidant capacity in drug development is measured by the induction of endogenous enzymes (HO-1, NQO1).
-
DHA Mechanism: Oxidizes into 4-Hydroxyhexenal (4-HHE) . This mild electrophile modifies Keap1, releasing Nrf2 to the nucleus.
-
18:5n-3 Mechanism: Evidence from dinoflagellate studies (Karenia mikimotoi) suggests 18:5n-3 oxidation products are more aggressive. In free fatty acid form, they can disrupt intracellular pH and inhibit ATPases, acting as cytotoxins rather than hormetic signals. However, when bound in galactolipids , they exert anti-inflammatory effects, likely by modulating membrane lipid rafts rather than electrophilic signaling.
Part 3: Experimental Protocols
To objectively compare these lipids, researchers must utilize assays that differentiate between chemical instability and biological protection.
Protocol A: Liposomal Peroxidation Kinetics (TBARS Assay)
Validates the "Sacrificial" capacity of the lipid.
-
Preparation: Formulate Multi-Lamellar Vesicles (MLVs) using DOPC (1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine) doped with 10 mol% of either DHA or 18:5n-3 (isolated from Amphidinium or synthetic).
-
Induction: Initiate oxidation using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 37°C.
-
Sampling: Aliquot every 15 minutes for 2 hours.
-
Detection: Mix with Thiobarbituric Acid (TBA) reagent (0.375% TBA, 15% TCA, 0.25N HCl). Heat to 95°C for 15 min.
-
Readout: Measure absorbance at 532 nm.
-
Expected Result: 18:5n-3 will show a steeper initial slope (faster oxidation onset) compared to DHA, indicating lower chemical stability but higher immediate reactivity.
Protocol B: Nrf2/ARE Luciferase Reporter Assay
Validates the "Signaling" capacity.
-
Cell Line: ARE-reporter HepG2 cells (stably transfected with Antioxidant Response Element driving Luciferase).
-
Treatment: Treat cells with equimolar concentrations (5, 10, 25 µM) of DHA or 18:5n-3 for 6 and 12 hours.
-
Critical Control: Use Vitamin E (Alpha-tocopherol) co-treatment to prove effects are oxidation-dependent.
-
-
Lysis & Reading: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Data Analysis: Calculate Fold Induction vs. Vehicle Control.
-
Causality Check: If Vitamin E abolishes the signal, the "antioxidant" effect is actually triggered by the oxidation products of the PUFA (hormesis).
Figure 2: The Hormetic Pathway. Both DHA and 18:5n-3 act as pro-drugs, oxidizing to form electrophiles that trigger the body's endogenous antioxidant defense system.
References
-
Miyake, Y., et al. (2020). "Isolation and Characterization of Galactolipids and 18:5n-3 from Karenia mikimotoi." Marine Drugs. Link
-
Soudant, P., et al. (1999). "Toxicity of fatty acid 18:5n3 from Gymnodinium cf.[1] mikimotoi: Intracellular pH and K+ uptake in isolated trout hepatocytes."[1] Journal of Applied Toxicology. Link
-
Gao, J., et al. (2020). "The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection." Biomedicines. Link
-
Joseph, J.D. (1975). "Identification of 3,6,9,12,15-octadecapentaenoic acid in laboratory-cultured photosynthetic dinoflagellates." Lipids.[2][3][4][5][6][7][8] Link
-
Talukder, P., et al. (2023). "Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review." Antioxidants.[9] Link
Sources
- 1. Toxicity of fatty acid 18:5n3 from Gymnodinium cf. mikimotoi: II. Intracellular pH and K+ uptake in isolated trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Galactolipids in Plastid Differentiation Before and After Light Exposure [mdpi.com]
- 3. whoi.edu [whoi.edu]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. phytosmart.com [phytosmart.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Antioxidant and Galactolipid Remodeling under Temperature Stress in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Little-Known Factors Of Omega-3 Oxidation And Stability [mvs-pharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
